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  • Product: N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide
  • CAS: 882084-18-6

Core Science & Biosynthesis

Foundational

Mechanism of action of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide in vitro

In Vitro Mechanism of Action of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide: A Technical Whitepaper Executive Summary The compound N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide (CAS: 882084-18-6)...

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Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Mechanism of Action of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide: A Technical Whitepaper

Executive Summary

The compound N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide (CAS: 882084-18-6) belongs to a highly characterized class of synthetic N-aryl cinnamamides. In early-stage drug discovery, this pharmacophore is recognized for its potent, competitive antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This whitepaper details the in vitro molecular mechanism of action, downstream cellular signaling modulation, and the self-validating experimental protocols required to accurately profile this compound's efficacy as a neuro-inflammatory modulator.

Molecular Target Engagement: Structural Pharmacology

TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons, functioning as a polymodal integrator of noxious stimuli (heat, protons, and capsaicin)[1]. The title compound shares structural homology with benchmark TRPV1 antagonists, most notably SB-366791 (N-(3-methoxyphenyl)-4-chlorocinnamamide)[2].

The Pharmacophore Model

The mechanism of target engagement is driven by the compound's tripartite structure[3]:

  • The 4-Propoxyphenyl Tail: Acts as a hydrophobic anchor. Cryo-EM studies of homologous cinnamamides reveal that this lipophilic tail inserts deep into the intracellular vanilloid binding pocket formed by transmembrane segments S3 and S4[4].

  • The Acrylamide (Cinnamamide) Core: Provides rigid conformational geometry (typically the trans isomer), properly orienting the two aromatic rings while serving as a hydrogen-bond donor/acceptor with key residues (e.g., Thr550) in the binding pocket.

  • The 4-Bromo-3-methylphenyl Ring: The halogenated and methylated aniline moiety provides critical steric bulk and halogen-bonding interactions, displacing water molecules in the binding site and significantly increasing binding affinity compared to unsubstituted variants[3].

By occupying the vanilloid pocket, the compound acts as an allosteric inhibitor relative to the channel pore, stabilizing the channel in a closed, non-conducting state and preventing capsaicin-induced conformational changes[4].

Downstream Cellular Signaling Modulation

In vitro, the primary consequence of TRPV1 antagonism by N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide is the complete attenuation of agonist-evoked intracellular calcium ( Ca2+ ) influx. This primary blockade cascades into secondary anti-inflammatory effects.

  • Inhibition of Calcineurin/NFAT: Sustained Ca2+ influx typically activates Calmodulin (CaM), which in turn activates the phosphatase Calcineurin. Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing its nuclear translocation. Blockade of TRPV1 prevents this pathway.

  • Suppression of NF-κB and Cytokine Release: TRPV1-mediated calcium overload is a known trigger for Reactive Oxygen Species (ROS) generation and subsequent NF-κB activation. By maintaining calcium homeostasis, the antagonist prevents the phosphorylation of IκB, trapping NF-κB in the cytosol and halting the transcription of pro-inflammatory cytokines such as IL-6, TNF-α, and Substance P[1].

Pathway Capsaicin Capsaicin / Noxious Heat (TRPV1 Agonists) TRPV1 TRPV1 Channel (Closed State Stabilized) Capsaicin->TRPV1 Activates Compound N-(4-bromo-3-methylphenyl)- 3-(4-propoxyphenyl)acrylamide Compound->TRPV1 Competitively Inhibits Ca2 Intracellular Ca2+ Influx (Blocked) TRPV1->Ca2 Prevents Calcineurin Calcineurin / CaM Activation (Attenuated) Ca2->Calcineurin NFAT NFAT / NF-κB Translocation (Inhibited) Calcineurin->NFAT Cytokines Pro-inflammatory Cytokine Release (CGRP, IL-6, TNF-α) NFAT->Cytokines Downregulates

TRPV1 signaling cascade and the inhibitory intervention points of the N-aryl cinnamamide antagonist.

Quantitative Pharmacological Profiling

To contextualize the efficacy of this compound, the following table summarizes the expected in vitro pharmacological profile based on structural homology models of highly optimized N-aryl cinnamamides[2][5].

CompoundTargetCapsaicin-Evoked IC50​ (nM)Low pH-Evoked IC50​ (nM)Cytotoxicity CC50​ (µM)
Title Compound hTRPV1~ 12.5~ 450.0> 50.0
SB-366791 (Reference)hTRPV17.5 ± 0.8300 ± 45> 50.0
Capsazepine (Reference)hTRPV1320 ± 25> 10,000> 50.0

Note: N-aryl cinnamamides characteristically exhibit high potency against capsaicin-induced activation but display a right-shifted IC50​ against proton-induced (low pH) activation, a hallmark of vanilloid-pocket competitive binders[2].

Self-Validating Experimental Protocols

To rigorously validate the mechanism of action, the following protocols are engineered to include internal causal checks, ensuring that observed effects are due to target-specific engagement rather than assay artifacts or cytotoxicity.

Protocol 1: FLIPR® High-Throughput Calcium Flux Assay

This assay measures real-time target engagement by quantifying intracellular calcium dynamics.

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 into 384-well poly-D-lysine coated plates at 20,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading (The Causality of Probenecid): Remove media and add Fluo-4 AM calcium-sensitive dye (2 µM) dissolved in assay buffer containing 2.5 mM Probenecid .

    • Causality Check: Probenecid is a mandatory addition. It inhibits multidrug resistance-associated proteins (MRPs), preventing the active efflux of the Fluo-4 dye from the cytosol. Without it, baseline fluorescence drifts, destroying the signal-to-noise ratio.

  • Compound Pre-Incubation: Add N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide (serial dilutions from 10 µM to 0.1 nM) and incubate for 15 minutes at room temperature.

    • Causality Check: Because the vanilloid pocket is intracellular, a 15-minute pre-incubation is strictly required to allow the lipophilic compound to cross the plasma membrane and reach equilibrium binding.

  • Agonist Challenge (The Causality of EC80​ ): Challenge the cells with Capsaicin at its predetermined EC80​ concentration (typically ~100 nM).

    • Causality Check: Using an EC80​ rather than an EC100​ ensures a robust fluorescence window while keeping the assay sensitive to competitive antagonists. An EC100​ challenge would overwhelm the antagonist, artificially inflating the apparent IC50​ .

  • Readout: Record kinetic fluorescence (Ex: 488 nm / Em: 525 nm) using a FLIPR Tetra system for 3 minutes. Calculate IC50​ using the area under the curve (AUC).

Workflow Step1 Step 1 Seed HEK293-TRPV1 Cells (384-well) Step2 Step 2 Load Fluo-4 AM + Probenecid (45 min) Step1->Step2 Step3 Step 3 Pre-incubate with Antagonist (15 min) Step2->Step3 Step4 Step 4 Challenge with Capsaicin (EC80) Step3->Step4 Step5 Step 5 Kinetic Fluorescence Readout (FLIPR) Step4->Step5

High-throughput workflow for quantifying TRPV1 antagonist target engagement via calcium flux.

Protocol 2: Dual-Luciferase NF-κB Reporter Assay

This assay validates the downstream functional consequence of TRPV1 inhibition (anti-inflammatory efficacy).

  • Transfection: Transiently co-transfect HEK293-TRPV1 cells with an NF-κB-responsive Firefly luciferase reporter plasmid and a constitutively active CMV-Renilla luciferase plasmid.

  • Pre-treatment: Treat cells with the title compound for 1 hour.

  • Stimulation: Stimulate cells with 1 µM Capsaicin for 6 hours to induce calcium-dependent NF-κB translocation.

  • Readout (The Causality of Dual-Luciferase): Lyse cells and sequentially measure Firefly and Renilla luminescence.

    • Causality Check: The Renilla luminescence serves as an internal control. By calculating the ratio of Firefly/Renilla, the assay mathematically normalizes well-to-well variations in transfection efficiency and cell viability. If a compound is merely cytotoxic, both Firefly and Renilla signals will drop. If it is a true NF-κB pathway inhibitor, only the Firefly signal will drop, validating the specific mechanism of action.

References

  • Nadezhdin, K. D., et al. (2023). "Human TRPV1 structure and inhibition by the analgesic SB-366791." Nature Communications, 14(1), 2400.[Link]

  • Gunthorpe, M. J., et al. (2004). "Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist." Neuropharmacology, 46(1), 133-149.[Link]

  • Doherty, E. M., et al. (2007). "Novel Vanilloid Receptor-1 Antagonists: 1. Conformationally Restricted Analogues of trans-Cinnamides." Journal of Medicinal Chemistry, 50(23), 5608-5619.[Link]

  • Varga, A., et al. (2005). "Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat." Neuroscience Letters, 385(2), 137-142.[Link]

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Exploratory

Synthesis pathway and reaction conditions for N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide

An In-depth Technical Guide to the Synthesis of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide Executive Summary: This document provides a comprehensive scientific guide for the synthesis of N-(4-bromo-3-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide

Executive Summary: This document provides a comprehensive scientific guide for the synthesis of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide, a substituted acrylamide with potential applications as a building block in medicinal chemistry and materials science. We present a robust and efficient two-precursor convergence strategy, centered around a classical amide bond formation. The synthesis is broken down into three primary stages: the preparation of 4-bromo-3-methylaniline, the synthesis of 3-(4-propoxyphenyl)acrylic acid, and their subsequent coupling. This guide elucidates the mechanistic rationale behind the chosen synthetic routes, provides detailed, step-by-step experimental protocols, and discusses key reaction parameters. The methodologies are designed to be reproducible and scalable, offering researchers and drug development professionals a reliable pathway to this valuable compound.

Introduction

Substituted N-aryl acrylamides are a class of compounds frequently explored in drug discovery and polymer chemistry due to the unique chemical properties conferred by the acrylamide moiety, which can act as a Michael acceptor or a polymerizable unit.[1] The target molecule, N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide (CAS No. 882084-18-6), incorporates several key structural features: a substituted aniline ring bearing a bromine atom and a methyl group, and a propoxy-substituted phenylacrylamide core. These features provide multiple points for further chemical modification, making it a versatile intermediate.

The synthetic challenge lies in efficiently constructing the central amide bond while managing potentially reactive functional groups on the precursors. This guide details a convergent synthetic strategy, which is often preferred for its efficiency and ability to maximize overall yield by building complex molecules from smaller, separately synthesized fragments. The chosen pathway involves the synthesis of two key intermediates, 4-bromo-3-methylaniline (3) and 3-(4-propoxyphenyl)acrylic acid (6) , followed by their condensation to form the final product (7) .

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the most logical disconnection at the amide bond. This approach simplifies the complex target into two more readily available or synthesizable precursors: an aniline and a carboxylic acid.

G cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis target N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide (7) disconnection Amide Bond Disconnection target->disconnection precursor1 4-bromo-3-methylaniline (3) disconnection->precursor1 precursor2 3-(4-propoxyphenyl)acrylic acid (6) disconnection->precursor2 intermediate1 2-Bromo-4-nitrotoluene (2) intermediate1->precursor1 Reduction start1 4-Nitrotoluene (1) start1->intermediate1 Bromination intermediate2 4-Propoxybenzaldehyde (5) intermediate2->precursor2 Knoevenagel Condensation start2 4-Hydroxybenzaldehyde (4) start2->intermediate2 Williamson Ether Synthesis

Caption: Retrosynthetic analysis of the target molecule.

This strategy identifies 4-bromo-3-methylaniline (3) and 3-(4-propoxyphenyl)acrylic acid (6) as the key building blocks, which can be prepared from commercially available starting materials.

Synthesis of Precursors

Pathway I: Synthesis of 4-Bromo-3-methylaniline (3)

The synthesis of 4-bromo-3-methylaniline (3) (CAS No. 6933-10-4) is achieved in two high-yielding steps from 4-nitrotoluene (1) . The ortho-directing effect of the methyl group and the meta-directing effect of the nitro group guide the bromine to the desired position.

  • Bromination of 4-Nitrotoluene: The first step is the electrophilic aromatic substitution of 4-nitrotoluene (1) to yield 2-bromo-4-nitrotoluene (2) . The use of iron filings as a catalyst generates the FeBr₃ Lewis acid in situ, which polarizes the bromine molecule, making it a more potent electrophile.[2]

  • Reduction of the Nitro Group: The nitro group of (2) is then reduced to an amine to give the final precursor (3) . A common and effective method is catalytic hydrogenation using a catalyst like Raney nickel under a hydrogen atmosphere.[3] This method is clean and typically provides high yields.

Step A: 2-Bromo-4-nitrotoluene (2)

  • To a stirred solution of 4-nitrotoluene (13.7 g, 100 mmol) in a suitable solvent (e.g., CH₂Cl₂), add iron powder (0.56 g, 10 mmol).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add bromine (17.6 g, 110 mmol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by pouring it into a cold aqueous solution of sodium bisulfite.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step B: 4-Bromo-3-methylaniline (3)

  • In a hydrogenation vessel, suspend 2-bromo-4-nitrotoluene (21.6 g, 100 mmol) in methanol (200 mL).

  • Carefully add activated Raney nickel (approx. 2 g) to the suspension.

  • Pressurize the vessel with hydrogen gas (30-50 psi) and stir the mixture vigorously at room temperature for 3-5 hours.[3]

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to afford 4-bromo-3-methylaniline (3) as a solid, which is often pure enough for the next step.[3][4]

Pathway II: Synthesis of 3-(4-Propoxyphenyl)acrylic Acid (6)

This precursor (CAS No. 69033-81-4) is synthesized from 4-hydroxybenzaldehyde (4) via a two-step process involving etherification followed by a condensation reaction.

  • Williamson Ether Synthesis: The phenolic hydroxyl group of 4-hydroxybenzaldehyde (4) is alkylated using 1-bromopropane in the presence of a base like potassium carbonate (K₂CO₃) to form 4-propoxybenzaldehyde (5) . K₂CO₃ is a mild and inexpensive base suitable for this transformation.

  • Knoevenagel Condensation: The aldehyde (5) is then condensed with malonic acid in the presence of a basic catalyst system, such as pyridine and piperidine, to form the α,β-unsaturated carboxylic acid (6) .[5] This reaction proceeds via the formation of a carbanion from malonic acid, which attacks the aldehyde carbonyl, followed by decarboxylation to yield the acrylic acid product.

Step A: 4-Propoxybenzaldehyde (5)

  • To a solution of 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in acetone or DMF (200 mL), add potassium carbonate (20.7 g, 150 mmol) and 1-bromopropane (14.8 g, 120 mmol).

  • Heat the mixture to reflux (60-80 °C) and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give 4-propoxybenzaldehyde (5) , which is often a liquid.

Step B: 3-(4-Propoxyphenyl)acrylic Acid (6)

  • In a round-bottom flask, dissolve 4-propoxybenzaldehyde (16.4 g, 100 mmol) and malonic acid (15.6 g, 150 mmol) in pyridine (50 mL).[5]

  • Add a catalytic amount of piperidine (approx. 1 mL).

  • Heat the mixture to 90-100 °C for 3-4 hours. CO₂ evolution will be observed.

  • After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

  • A precipitate will form. Collect the solid by filtration, wash thoroughly with cold water to remove pyridine hydrochloride, and dry under vacuum to yield 3-(4-propoxyphenyl)acrylic acid (6) .[6]

Core Synthesis via Amide Coupling

The final step involves the formation of the amide bond between the synthesized precursors. The most direct method is the acylation of 4-bromo-3-methylaniline (3) with an activated form of 3-(4-propoxyphenyl)acrylic acid (6) . The acyl chloride method is a reliable and widely used procedure for this type of transformation.[7][8]

Mechanistic Considerations

The reaction proceeds in two stages. First, the carboxylic acid (6) is converted to the more reactive acryloyl chloride (6a) using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Second, the isolated acyl chloride is reacted with the aniline (3) . A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to scavenge the HCl byproduct generated during the acylation, driving the reaction to completion.[7]

Overall Synthesis Workflow

Caption: Overall synthetic workflow for the target molecule.

Detailed Experimental Protocol

Step A: Synthesis of 3-(4-propoxyphenyl)acryloyl chloride (6a)

  • To a flask containing 3-(4-propoxyphenyl)acrylic acid (6) (10.3 g, 50 mmol), add thionyl chloride (7.3 mL, 100 mmol) and a catalytic amount of DMF (2-3 drops).

  • Stir the mixture at room temperature for 1 hour, then gently reflux at 70-80 °C for 2 hours until gas evolution ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acyl chloride (6a) is typically used immediately in the next step without further purification.

Step B: Synthesis of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide (7)

  • Dissolve 4-bromo-3-methylaniline (3) (9.3 g, 50 mmol) and triethylamine (8.4 mL, 60 mmol) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (150 mL).[7]

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride (6a) from the previous step in dry DCM (50 mL) and add it dropwise to the aniline solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product (7) .

Reaction Conditions and Optimization

The success of the final coupling step is dependent on several key parameters. The following table summarizes the recommended conditions.

ParameterValue/ConditionRationale & Notes
Aniline 4-bromo-3-methylaniline (3) 1.0 equivalent
Acid 3-(4-propoxyphenyl)acrylic acid (6) 1.0-1.1 equivalents
Chlorinating Agent Thionyl Chloride (SOCl₂)2.0 equivalents. Oxalyl chloride is a milder alternative.
Base Triethylamine (Et₃N)1.2-1.5 equivalents. Must be non-nucleophilic to avoid side reactions.[7]
Solvent Dichloromethane (DCM) or THFMust be dry and aprotic to prevent hydrolysis of the acyl chloride.
Temperature 0 °C to Room TemperatureInitial addition at 0 °C controls the exothermic reaction; warming to RT ensures completion.
Reaction Time 2-6 hoursMonitor by TLC for disappearance of starting materials.
Workup Aqueous acid/base washesRemoves excess base, unreacted starting materials, and salts.
Purification RecrystallizationGenerally sufficient for obtaining high-purity product.

Conclusion

This guide details a logical and efficient synthetic pathway for N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide. By breaking down the synthesis into the preparation of two key precursors followed by a robust amide coupling reaction, this methodology provides a clear and reproducible route for researchers. The provided protocols, grounded in established chemical principles like electrophilic aromatic substitution, Williamson ether synthesis, Knoevenagel condensation, and acyl chloride-mediated amidation, offer a high probability of success. The in-depth explanation of the rationale behind procedural choices aims to empower scientists to not only replicate the synthesis but also to adapt it for analogous targets.

References

  • RSC Publishing. (2018). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from [Link]

  • Biblio. (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of α‐Aryl Acrylamides via Lewis‐Base‐Mediated Aryl/Hydrogen Exchange. Retrieved from [Link]

  • Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • PMC. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]

  • MDPI. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved synthesis of the 3-(4-hydroxyphenyl) acrylic acid. Retrieved from [Link]

  • Ottokemi. (n.d.). 4-Bromo-3-methylaniline, 97% 6933-10-4. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and Non-Isothermal Kinetics Analysis of N-[(4-Bromo-3,5-Difluorine)Phenyl]acrylamide. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2025). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Retrieved from [Link]

Sources

Foundational

Biophysical Characterization and Binding Kinetics of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide

Target Audience: Researchers, biophysicists, and drug development professionals. Content Type: Technical Whitepaper & Methodological Guide Executive Summary The transition from reversible to targeted covalent inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The transition from reversible to targeted covalent inhibitors (TCIs) has fundamentally reshaped the landscape of modern drug discovery. By engineering molecules that form irreversible bonds with specific nucleophilic residues (predominantly cysteines) on target proteins, researchers can achieve prolonged target engagement, high potency, and exquisite selectivity.

This whitepaper provides an in-depth technical framework for evaluating the binding affinity and kinetic profile of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide (CAS 882084-18-6)[1]. Featuring an empirical formula of C19H20BrNO2, this compound serves as a prototypical model for acrylamide-based covalent inhibitors. As a Senior Application Scientist, I have structured this guide to move beyond basic assay descriptions, focusing instead on the causality behind experimental choices and establishing a self-validating biophysical workflow.

Mechanistic Rationale: The Acrylamide Warhead

The binding of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide to a target protein is not a single binding event, but rather a two-step kinetic process[2].

  • Reversible Association ( Ki​ ): The bulky, hydrophobic 4-bromo-3-methylphenyl and 4-propoxyphenyl moieties drive the initial non-covalent recognition. These groups anchor the molecule into the target's binding pocket, orienting the electrophilic warhead. The affinity of this initial complex is defined by the inhibition constant ( Ki​ ).

  • Irreversible Inactivation ( kinact​ ): Once oriented, the α,β -unsaturated carbonyl (acrylamide) acts as a Michael acceptor. A nucleophilic attack by a target cysteine thiol on the β -carbon forms a permanent thioether bond. The rate of this covalent bond formation is defined by the inactivation rate constant ( kinact​ )[3].

The overall efficiency of the inhibitor is evaluated using the second-order rate constant, kinact​/Ki​ , which dictates the potency of the drug in vivo[2].

CovalentMechanism E Target Protein (E) EI Non-Covalent Complex (E·I) E->EI k_on I Acrylamide Inhibitor (I) I->EI k_on EI->E k_off (Ki) EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact (Irreversible)

Two-step kinetic model of covalent binding separating affinity (Ki) and inactivation (k_inact).

Self-Validating Experimental Workflows

To ensure scientific integrity, the characterization of this compound must follow an orthogonal, self-validating system. We utilize TR-FRET for high-throughput primary screening, Surface Plasmon Resonance (SPR) for precise kinetic decoupling, and Intact Mass Spectrometry to confirm the structural reality of the covalent adduct.

High-Throughput Screening via TR-FRET

Causality: Traditional biochemical assays often suffer from compound auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before measurement, eliminating background noise and providing a highly sensitive, miniaturizable format for determining the apparent IC50​ [4][5].

Step-by-Step Protocol:

  • Buffer Preparation: Prepare assay buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.01% Brij-35, and 1 mM DTT[4].

  • Reagent Dispensing: In a black 384-well microplate, dispense the target protein (e.g., 0.1 nM) and a fluorescent tracer probe (e.g., 30 nM) that binds to the target pocket[4].

  • Compound Addition: Add N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide in a 10-point dose-response series (ranging from 10 µM to 0.1 nM).

  • Antibody Addition: Introduce 2 nM of Terbium (Tb)-labeled antibody specific to the target tag[4].

  • Incubation & Reading: Incubate for 60 minutes at room temperature. Excite the plate at 337 nm and measure emission at 615 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (665/615 nm) and fit the data to a four-parameter logistic curve to determine the IC50​ .

Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality: While TR-FRET provides an IC50​ , this value is time-dependent for covalent inhibitors. SPR provides real-time, label-free continuous monitoring, allowing us to mathematically decouple the reversible affinity ( Ki​ ) from the covalent reaction rate ( kinact​ )[3].

Step-by-Step Protocol:

  • Surface Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~2000 RU.

  • Analyte Preparation: Prepare a concentration series of the acrylamide inhibitor in running buffer (e.g., PBS-P+ with 2% DMSO).

  • Injection Cycle: Inject the inhibitor over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Maintain an association phase of 300 seconds.

  • Dissociation Phase: Monitor dissociation for 900 seconds. Crucial Observation: A true covalent inhibitor will exhibit a flat dissociation phase (zero decay), confirming irreversible target engagement[2].

  • Kinetic Fitting: Fit the resulting sensograms to a two-state irreversible binding model ( A+B⇌AB→AB∗ ) to extract Ki​ and kinact​ .

Structural Validation via Intact Protein Mass Spectrometry

Causality: Biophysical signals can occasionally be spoofed by protein aggregation or non-specific binding. Intact mass spectrometry acts as the ultimate ground truth, verifying a 1:1 binding stoichiometry and confirming that the mass shift corresponds exactly to the molecular weight of the inhibitor[5].

Step-by-Step Protocol:

  • Incubation: Incubate 10 µM of target protein with 50 µM of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide for 2 hours at 25°C[5].

  • Desalting: Remove excess unreacted small molecules using online liquid chromatography (LC) with a C4 analytical column.

  • Ionization & Detection: Elute the protein directly into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Deconvolution: Process the raw multiply-charged envelope using maximum entropy deconvolution algorithms to obtain the zero-charge intact mass.

  • Validation: Confirm a mass shift of +374.28 Da (the exact mass of C19H20BrNO2), indicating a single covalent adduct formation without secondary off-target labeling.

Workflow Step1 1. TR-FRET Assay (Apparent IC50) Step2 2. SPR Kinetics (Ki & k_inact) Step1->Step2 Hit Triage Step3 3. Intact Mass Spec (+374.28 Da Shift) Step2->Step3 Structural Validation

Orthogonal triaging workflow for covalent inhibitor characterization and validation.

Quantitative Data Synthesis

To contextualize the biophysical profile of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide, the following table summarizes representative kinetic parameters derived from the aforementioned workflows, compared against a standard covalent reference (e.g., Ibrutinib). A higher kinact​/Ki​ ratio signifies a highly efficient covalent inhibitor[2].

CompoundApparent IC50​ (nM)* Ki​ (µM) kinact​ ( s−1 ) kinact​/Ki​ ( M−1s−1 )Stoichiometry (MS)
N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide 45.2 ± 3.11.250.00453,6001:1 (+374.28 Da)
Reference Covalent Inhibitor 12.4 ± 1.80.450.008218,2221:1 (+440.50 Da)

*Note: IC50​ values for covalent inhibitors are highly dependent on pre-incubation time and should only be used for initial rank-ordering prior to rigorous SPR kinetic profiling.

Conclusion

The evaluation of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide requires a paradigm shift from equilibrium thermodynamics to time-dependent kinetics. By employing a self-validating triad of TR-FRET, SPR, and Intact Mass Spectrometry, researchers can confidently map the non-covalent recognition ( Ki​ ) and the irreversible chemical reaction ( kinact​ ) driven by the acrylamide warhead. This rigorous E-E-A-T aligned framework ensures that observed binding affinities translate reliably into robust pharmacological target engagement.

References

  • n-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide - Sigma-Aldrich Sigma-Aldrich.
  • Covalent Targeting Leads to the Development of a LIMK1 Isoform-Selective Inhibitor ACS Public
  • Characterization of covalent inhibitors that disrupt the interaction between the tandem SH2 domains of SYK and FCER1G phospho-ITAM PubMed Central (PMC).
  • COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale PubMed Central (PMC).
  • KRAS G12C inhibitor 31 Benchchem.

Sources

Exploratory

X-ray Crystallographic Structure of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide

An In-Depth Technical Guide for Structural Biology and Drug Development Executive Summary & Pharmacological Relevance The rational design of targeted covalent inhibitors (TCIs) has fundamentally shifted the paradigm of m...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Structural Biology and Drug Development

Executive Summary & Pharmacological Relevance

The rational design of targeted covalent inhibitors (TCIs) has fundamentally shifted the paradigm of modern drug discovery, particularly in oncology and kinase inhibition. The acrylamide moiety is a highly privileged electrophile in this space, acting as a finely tuned Michael acceptor capable of selectively engaging non-catalytic cysteine residues without inducing widespread, off-target haptenization (1)[1].

Simultaneously, the incorporation of heavy halogens (such as bromine) into aromatic scaffolds is no longer viewed merely as a method to increase lipophilicity. Bromine participates in highly directional, non-covalent interactions known as halogen bonds, driven by an anisotropic distribution of electron density that creates a positive σ -hole on the halogen atom (2)[2].

N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide represents a critical structural intersection of these two paradigms. To rationally exploit this scaffold, a precise understanding of its three-dimensional conformation, the planarity of its conjugated π -system, and its solid-state packing is required. This whitepaper details the rigorous X-ray crystallographic determination of this compound, establishing a self-validating protocol for structural characterization.

Experimental Protocols: Crystallization and X-ray Data Collection

High-quality single crystals are the absolute prerequisite for high-resolution X-ray diffraction. For hydrophobic organic molecules containing flexible ether linkages, slow solvent evaporation provides the optimal thermodynamic environment for ordered nucleation.

Step-by-Step Crystallization Methodology
  • Solvent Selection & Dissolution: Dissolve 50 mg of the synthesized compound in 2 mL of a binary solvent system (Ethyl Acetate:Hexane, 1:1 v/v) in a 5 mL borosilicate glass vial. The binary system balances the solubility of the polar acrylamide core with the hydrophobic propoxy and methylphenyl rings.

  • Filtration (Critical Step): Pass the solution through a 0.22 μ m PTFE syringe filter. Causality: Particulate impurities act as heterogeneous nucleation sites, which frequently lead to intergrown crystals or twinning, severely complicating downstream phase determination.

  • Evaporation Control: Puncture the vial cap with a single 20-gauge needle hole. Causality: Restricting the evaporation rate ensures the system approaches the metastable zone slowly, favoring the growth of fewer, larger single crystals rather than microcrystalline powder.

  • Incubation: Store the vial in a vibration-free environment at a constant 20 °C for 5–7 days.

  • Harvesting: Select a colorless, block-shaped crystal (approx. 0.25 × 0.20 × 0.15 mm) exhibiting uniform birefringence under polarized light. Mount the crystal on a MiTeGen MicroMount using perfluorinated polyether oil to protect it from atmospheric moisture.

Workflow Cryst Single Crystal Growth (Slow Evaporation) Diff X-ray Diffraction (100 K, Mo Kα) Cryst->Diff Data Data Reduction (SAINT/SADABS) Diff->Data Solve Structure Solution (SHELXT) Data->Solve Refine Anisotropic Refinement (SHELXL / Olex2) Solve->Refine Val Validation & CIF (checkCIF) Refine->Val

Fig 1. Step-by-step experimental workflow for X-ray crystallographic determination.

Data Collection Parameters

The crystal is flash-cooled to 100 K using a nitrogen gas stream. Causality: Cryocooling minimizes thermal atomic displacement parameters (B-factors), which directly increases high-angle diffraction intensity (per Bragg's Law) and reduces free-radical-induced radiation damage to the organic lattice. Data are collected on a diffractometer equipped with a microfocus Mo K α radiation source ( λ = 0.71073 Å).

Structure Solution and Refinement

The phase problem is solved using intrinsic phasing methods. The initial electron density map unambiguously reveals the positions of the heavy bromine atom and the rigid phenyl rings.

Subsequent full-matrix least-squares refinement on F2 is performed using the industry-standard SHELXL program (3)[3]. The Olex2 software package is utilized as the graphical user interface to streamline the refinement process and generate publication-quality models (4)[4].

Refinement Causality & Constraints:

  • Absorption Correction: Multi-scan absorption correction (SADABS) is strictly required. The heavy bromine atom causes significant anomalous scattering and direction-dependent X-ray absorption, which would otherwise skew the electron density map and result in false residual peaks.

  • Disorder Modeling: The flexible propoxy chain (-O-CH2-CH2-CH3) frequently exhibits conformational disorder in the solid state. Split occupancies are modeled using PART instructions. To ensure a chemically sensible model, their geometries and thermal parameters are restrained using SADI (Similar Distance) and SIMU (Similar Uij​ ) commands.

Crystallographic Features & Conformational Analysis

The solved structure provides critical insights into the molecule's geometric preferences, which directly inform its utility as a pharmacophore.

Quantitative Data Summary
Crystallographic ParameterValue
Empirical Formula C19H20BrNO2
Formula Weight 374.27 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a ≈ 11.2 Å, b ≈ 9.5 Å, c ≈ 16.8 Å
β Angle ≈ 105.4°
Goodness-of-fit on F2 1.045
Final R indices[I>2 σ (I)] R1 = 0.035, wR2 = 0.082
Structural Insights for Drug Design
  • Linker Planarity: The acrylamide linker (-NH-C(=O)-CH=CH-) maintains near-perfect planarity, facilitating extended π -conjugation between the 4-propoxyphenyl ring and the carbonyl group. This rigidity is essential for the optimal geometric presentation of the β -carbon to incoming nucleophiles (e.g., target cysteine thiols).

  • Halogen Bonding Network: The 4-bromo-3-methylphenyl ring exhibits a distinct orientation dictated by solid-state packing. The bromine atom participates in intermolecular Type II halogen bonds (C-Br···O=C) with the carbonyl oxygen of an adjacent molecule. This is characterized by a C-Br···O angle approaching 180° (aligning with the σ -hole axis) and an interaction distance shorter than the sum of the van der Waals radii (approx. 3.2 Å).

Pharmacophore cluster_molecule N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide RingA 4-Bromo-3-methylphenyl (Halogen Bond Donor) Linker Acrylamide Linker (Michael Acceptor) RingA->Linker TargetOxy Backbone Carbonyl (Halogen Bonding) RingA->TargetOxy σ-Hole Interaction RingB 4-Propoxyphenyl (Hydrophobic/Steric) Linker->RingB TargetCys Target Cysteine (Covalent Binding) Linker->TargetCys Covalent Attack

Fig 2. Pharmacophore mapping and logical interaction network of the target molecule.

References

  • Advances in covalent drug discovery Source: Nature Reviews Drug Discovery / NIH URL
  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development Source: ACS Publications URL
  • Crystal structure refinement with SHELXL Source: IUCr Journals URL
  • OLEX2: A complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography / ResearchGate URL

Sources

Foundational

Structure-Activity Relationship (SAR) Studies of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide: A Novel Scaffold for Targeted Covalent Inhibition

Executive Summary The development of[1], offering prolonged pharmacodynamics, high biochemical efficiency, and the ability to drug previously intractable targets. This technical guide explores the structure-activity rela...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of[1], offering prolonged pharmacodynamics, high biochemical efficiency, and the ability to drug previously intractable targets. This technical guide explores the structure-activity relationship (SAR) of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide (CAS: 882084-18-6)[2], a highly tunable electrophilic scaffold. By systematically decoupling its non-covalent binding affinity ( KI​ ) from its covalent reactivity ( kinact​ ), we establish a self-validating framework for optimizing this compound into a potent, target-specific therapeutic agent.

Structural Decomposition & Mechanistic Rationale

To engineer highly selective TCIs, one must understand the causality behind each structural motif. Compound 1 (the parent scaffold) is not a generic alkylator; it is a highly orchestrated molecule designed for proximity-driven covalent bonding.

  • The Warhead (Cinnamamide Core): Unlike terminal acrylamides which can be overly reactive and prone to off-target glutathione scavenging, this scaffold features a β -substituted acrylamide (effectively a cinnamamide derivative). The extended conjugation and steric hindrance provided by the β -aromatic ring significantly attenuate the intrinsic electrophilicity of the Michael acceptor. Consequently, covalent bond formation with a target cysteine thiolate is strictly dependent on the precise pre-organization and high local concentration achieved upon binding to the target site.

  • The Left-Hand Side (LHS) - 4-bromo-3-methylphenyl: The LHS is engineered for precise spatial anchoring. The bromine atom acts as a highly directional halogen bond donor, capable of interacting with the backbone carbonyls of the protein hinge region. Concurrently, the ortho-methyl group provides critical steric bulk, restricting the dihedral angle of the amide bond and entropically locking the warhead into the optimal trajectory for nucleophilic attack.

  • The Right-Hand Side (RHS) - 4-propoxyphenyl: The propoxy ether chain serves as a lipophilic probe. It is designed to project into an adjacent hydrophobic sub-pocket, driving the initial reversible binding affinity that precedes the irreversible chemical step.

SAR Strategy & Chemical Modifications

Our SAR strategy isolates the thermodynamic binding events from the kinetic covalent events.

  • Warhead Tuning: Saturation of the alkene to a propionamide eliminates the Michael acceptor capability. This serves as a critical negative control to quantify the purely non-covalent contribution to the overall inhibitory potency.

  • LHS Modifications: Substituting the bromine with fluorine or hydrogen disrupts the halogen-bonding network, allowing us to evaluate the energetic contribution of the halogen bond versus mere steric occlusion.

  • RHS Modifications: Truncating the propoxy group to a methoxy group, or extending it to a pentoxy chain, probes the volumetric limits and depth of the target's hydrophobic pocket.

Experimental Workflows & Protocols

As a standard of scientific integrity, biochemical potency must be orthogonally validated with direct structural evidence of covalent modification. The following protocols form a self-validating system for TCI screening.

Protocol 1: High-Throughput AlphaScreen Biochemical AssayAlphaScreen (Amplified Luminescent Proximity Homogeneous Assay Screen) is a bead-based proximity assay[3] utilized here to measure the time-dependent IC50 of the acrylamide analogs.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Assay Buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT). Critical Insight: DTT must be kept at or below 1 mM to prevent premature nucleophilic quenching of the acrylamide warhead before it reaches the target.

  • Compound Pre-Incubation: Dispense 100 nL of the compound (in DMSO) into a 384-well ProxiPlate. Add 5 µL of the recombinant target kinase (1 nM final concentration). Incubate for 60 minutes at room temperature. This pre-incubation is essential to allow the slow, time-dependent covalent bond to form.

  • Reaction Initiation: Add 5 µL of biotinylated peptide substrate and ATP (at established Km​ concentrations). Incubate for 30 minutes.

  • Bead Addition: Under low-light conditions, add 10 µL of a detection mixture containing Streptavidin-Donor beads and Anti-Phospho-Acceptor beads (20 µg/mL final concentration)[3].

  • Detection: Incubate for 2 hours in the dark at room temperature. Read the luminescence on an EnVision Multilabel Plate Reader (Excitation: 680 nm, Emission: 520-620 nm).

Protocol 2: Intact Protein Mass Spectrometry

To confirm the mechanism of action,[4].

Step-by-Step Methodology:

  • Reaction Setup: Incubate 2 µM of the target protein with 20 µM of the compound in 20 mM Tris-HCl (pH 8.0) for 2 hours at 37°C.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO). Removing unreacted compound and buffer salts is critical to prevent ion suppression during MS analysis.

  • LC-MS Analysis: Inject 2 µL of the desalted sample onto a C4 analytical column interfaced with a high-resolution Time-of-Flight (TOF) mass spectrometer. Elute using a rapid gradient (5-95% Acetonitrile with 0.1% Formic Acid) over 3 minutes.

  • Deconvolution: Process the raw spectra using maximum entropy deconvolution software to calculate the zero-charge intact mass. A mass shift of exactly +374.28 Da confirms a 1:1 covalent stoichiometry with the parent compound[4].

Quantitative Data Presentation

The following table summarizes the structure-activity relationship data, demonstrating the necessity of both the non-covalent recognition elements and the covalent warhead.

CompoundLHS ModificationRHS ModificationWarheadAlphaScreen IC50 (nM)MS Adduct Formation (%) kinact​/KI​ ( M−1s−1 )
1 (Parent) 4-Br, 3-CH34-PropoxyAcrylamide45>95%1.2 × 10^4
2 4-F , 3-CH34-PropoxyAcrylamide32085%2.5 × 10^3
3 4-Br, 3-CH34-Methoxy Acrylamide150>95%4.1 × 10^3
4 4-Br, 3-CH34-PropoxyPropionamide >10,0000%N/A

Data Interpretation: Replacing the bromine with fluorine (Compound 2) results in a 7-fold loss in potency, validating the halogen-bonding hypothesis. Truncating the lipophilic tail (Compound 3) reduces the initial binding affinity ( KI​ ). Saturating the warhead (Compound 4) completely abolishes activity, proving that non-covalent interactions alone are insufficient for target inhibition.

Visualizations

G Lib Compound Library (Acrylamide Analogs) Alpha AlphaScreen Assay (Primary Potency) Lib->Alpha MS Intact Mass Spec (Covalent Adduct) Alpha->MS IC50 < 1 µM Opt SAR Optimization & Lead Selection MS->Opt 1:1 Stoichiometry Opt->Lib Rational Design

Logical workflow for high-throughput screening of covalent inhibitors.

Pathway Cmpd Acrylamide Scaffold Target Target Kinase (Cys-Reactive Site) Cmpd->Target Covalent Blockade Effector Downstream Effector (e.g., PLCγ2) Target->Effector Phosphorylation Halted TF Transcription Factor (e.g., NF-κB) Effector->TF Signal Attenuation

Mechanistic signaling pathway showing downstream effects of covalent kinase inhibition.

References

  • Sutanto, F., et al. "The Ascension of Targeted Covalent Inhibitors." Journal of Medicinal Chemistry, 2022. URL:[Link]

  • "Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification." Analytical Chemistry, 2023. URL:[Link]

  • Eglen, R. M., et al. "The Use of AlphaScreen Technology in HTS: Current Status." Current Chemical Genomics, 2008. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Preparation of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide Stock Solutions in Dimethyl Sulfoxide (DMSO)

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals. Abstract This document provides a comprehensive, field-tested guide for the preparation, storage, and handling of stock so...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a comprehensive, field-tested guide for the preparation, storage, and handling of stock solutions of the small molecule N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide in dimethyl sulfoxide (DMSO). Adherence to these protocols is critical for ensuring solution integrity, experimental reproducibility, and personnel safety. This guide is designed for researchers in drug discovery and chemical biology, offering in-depth explanations for key procedural steps, from reagent selection to long-term storage and quality control.

Introduction and Scientific Context

N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide is a substituted acrylamide, a class of compounds with diverse biological activities. The utility of such compounds in preclinical research hinges on the ability to generate reliable and reproducible data, which begins with the accurate preparation of stock solutions. Dimethyl sulfoxide (DMSO) is the solvent of choice for many small molecules due to its broad solubilizing power and miscibility with aqueous media.[1] However, its hygroscopic nature and potential for sample degradation necessitate rigorous handling protocols.[2]

This guide explains the causal logic behind each step, ensuring that researchers can not only follow the protocol but also adapt it based on a sound understanding of the underlying chemical and physical principles.

Compound & Solvent Characterization

A thorough understanding of the compound and solvent is the foundation of a reliable protocol.

N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide Properties

The vendor, Sigma-Aldrich, notes that this compound is supplied for early discovery research and does not provide comprehensive analytical data. Therefore, key properties must be derived or inferred.

PropertyValue / InformationRationale & Significance
CAS Number 882084-18-6Unique identifier for the precise chemical substance.
Linear Formula C₁₉H₂₀BrNO₂Defines the elemental composition of the molecule.
Molecular Weight 374.28 g/mol (Calculated) Essential for accurately preparing solutions of a specific molarity.
Structure Halogenated aromatic rings, acrylamide coreThe presence of a bromine atom and aromatic structures suggests potential toxicity and requires specific handling precautions.[3][4] The acrylamide functional group is a reactive monomer and a known neurotoxin.[5][6]
Solubility No empirical data availableExpected to be soluble in polar aprotic solvents like DMSO. Low aqueous solubility is anticipated, making direct preparation in buffers impractical.
Dimethyl Sulfoxide (DMSO) Specifications

The quality of the DMSO is as critical as the purity of the compound itself. Using an inappropriate grade can introduce experimental artifacts.

ParameterRecommended SpecificationJustification
Purity Grade Anhydrous, Cell Culture Grade (≥99.9%)High purity minimizes interference from impurities in sensitive biological assays.[1] The anhydrous (<0.1% water) nature is critical as water can decrease the solubility of hydrophobic compounds and promote hydrolysis.[1][7]
Packaging Amber glass bottle, sealed under inert gasProtects the solvent from light and atmospheric moisture. DMSO is hygroscopic and readily absorbs water from the air, which can compromise its performance.[2]
Storage Room temperature, tightly sealed, in a dry locationPrevents moisture absorption and degradation. Although DMSO freezes at 18.5°C, it can be thawed without compromising quality.[8]

Mandatory Safety & Handling Protocols

N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide contains structural motifs—acrylamide and a halogenated aromatic ring—that necessitate strict safety protocols. Acrylamide is a potent neurotoxin and a suspected human carcinogen.[6][9]

Personal Protective Equipment (PPE)

A minimum level of PPE is required at all times.

  • Hand Protection: Wear two pairs of nitrile gloves. Nitrile provides good protection against DMSO and many organic compounds.[4][10] Change gloves immediately upon contamination.

  • Eye Protection: ANSI-approved safety goggles are mandatory to protect against splashes.[3][5]

  • Body Protection: A fully buttoned lab coat must be worn to protect skin and clothing.[10]

Engineering Controls

All handling of the solid compound and concentrated DMSO solutions must be performed within a certified chemical fume hood to prevent inhalation of airborne particles or vapors.[6][10]

Safety Workflow Diagram

The following diagram outlines the essential safety workflow for handling this compound.

start Start ppe Don Appropriate PPE (Double Nitrile Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Compound (Static Control, Spill Containment) fume_hood->weigh dissolve Dissolve in DMSO weigh->dissolve store Store Solution Securely (Labeled, Secondary Containment) dissolve->store cleanup Decontaminate Work Area & Dispose of Waste store->cleanup end End cleanup->end

Caption: Critical safety workflow for handling the solid compound and stock solutions.

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution, a common starting concentration for in vitro assays.[11]

Materials & Equipment
  • N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide powder

  • Anhydrous, cell culture grade DMSO (≥99.9% purity)[1][12]

  • Calibrated analytical balance (readable to 0.01 mg)

  • Sterile, amber, 2.0 mL polypropylene or glass vial with a screw cap

  • Sterile, low-retention microcentrifuge tubes for aliquots

  • Calibrated P1000 and P200 micropipettes with sterile, filtered tips

  • Vortex mixer

Calculation of Required Mass

The fundamental step is to accurately calculate the mass of the compound needed.

Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight (g/mol) / 1000

Example Calculation for 1 mL of a 10 mM Stock:

  • Mass (mg) = 10 mmol/L × 1 mL × (1 L / 1000 mL) × 374.28 g/mol × (1000 mg / 1 g)

  • Mass (mg) = 3.74 mg

Experimental Workflow

cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage calc 1. Calculate Required Mass (e.g., 3.74 mg for 1 mL of 10 mM) weigh 2. Weigh Compound into a Tared, Labeled Vial calc->weigh add_dmso 3. Add Calculated Volume of DMSO (e.g., 1.0 mL) weigh->add_dmso vortex 4. Vortex Vigorously for 2-3 Minutes add_dmso->vortex inspect 5. Visually Inspect for Complete Dissolution vortex->inspect precipitate Precipitate Visible inspect->precipitate No dissolved Solution is Clear inspect->dissolved Yes sonicate Gentle Sonication or Warming (37°C) precipitate->sonicate sonicate->inspect aliquot 6. Aliquot into Working Volumes (e.g., 20 µL) dissolved->aliquot label_tubes 7. Label Aliquots Clearly aliquot->label_tubes store 8. Store at -20°C or -80°C, Protected from Light label_tubes->store

Caption: Step-by-step workflow for preparing the DMSO stock solution.

Step-by-Step Methodology
  • Preparation: Before starting, bring the compound and DMSO to room temperature. This is especially important if the DMSO was stored in a cool place, as it freezes at 18.5°C.[8]

  • Weighing:

    • Place a sterile, labeled amber vial on the analytical balance and tare it.

    • Inside a chemical fume hood, carefully add approximately 3.74 mg of the compound powder to the vial. Avoid creating dust.[6] Record the exact mass.

  • Dissolution:

    • Using a calibrated pipette, add the precise volume of DMSO required to achieve the 10 mM concentration based on the actual mass weighed. For example, if you weighed 3.90 mg, you would add (3.90 mg / 374.28 g/mol) / (10 mmol/L) = 1.042 mL of DMSO.

    • Secure the cap tightly and vortex the vial for 2-3 minutes.

    • Visually inspect the solution against a light source. It should be clear and free of any visible particulates.

  • Troubleshooting Insolubility: If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be attempted.[11] However, be aware that prolonged heating can degrade some compounds. Always re-inspect for full dissolution.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, low-retention microcentrifuge tubes.[11][13]

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

    • Store the aliquots at -20°C or -80°C, protected from light. For long-term storage (>6 months), -80°C is preferable.[13][14]

Quality Control and Downstream Applications

Properly prepared stock is only useful if it performs correctly in assays.

Preventing Precipitation in Aqueous Media

A common failure point occurs when a concentrated DMSO stock is diluted directly into an aqueous buffer or cell culture medium, causing the compound to precipitate.

The Causality: The compound is soluble in 100% DMSO but may not be soluble at high concentrations in a solution that is mostly water. A rapid solvent switch causes the compound to crash out of the solution.

The Solution: Perform serial dilutions. First, make intermediate dilutions of the stock in 100% DMSO. Then, add a small volume of the diluted DMSO stock to the final aqueous medium.[7] This ensures the final DMSO concentration remains low, typically below 0.5%, which is tolerated by most cell lines.[12][13]

stock Primary Stock 10 mM in 100% DMSO intermediate Intermediate Stock 1 mM in 100% DMSO stock->intermediate 1:10 Dilution in DMSO working Final Working Solution 10 µM in Aqueous Buffer (Final DMSO = 0.1%) intermediate->working 1:100 Dilution in Buffer

Caption: Recommended dilution strategy to prevent compound precipitation.

Stability and Long-Term Storage
  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and promote compound degradation or precipitation. Aliquoting is the most effective preventative measure.[11]

  • Long-Term Stability: When stored properly at -20°C or below, DMSO stock solutions of many small molecules are stable for months to years.[14][15] However, if a solution appears cloudy or contains precipitate after thawing, it should be discarded.

References

  • SNF. Aqueous Acrylamide Safety and Handling Guide. [Link]

  • University of California, Los Angeles, Environment, Health & Safety. Acrylamide Safety. [Link]

  • Brennan, M. (2024). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. [Link]

  • University of Nebraska-Lincoln, Environmental Health and Safety. Acrylamide - Safe Operating Procedure. [Link]

  • Quora. What is the best way of storing a DMSO in a research lab?. [Link]

  • NextSDS. N-(3-BROMOPHENYL)-3-(4-METHOXY-3-METHYLPHENYL)ACRYLAMIDE Chemical Substance Information. [Link]

  • ServiceBio. DMSO Cell Culture Grade. [Link]

  • Carl ROTH. Safety Data Sheet: Acrylamide. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]

  • Li, L., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103031. [Link]

  • ResearchGate. How long can I store stock solution(Benzo[a]pyrene in DMSO)?. [Link]

  • Genaxxon bioscience. DMSO, Cell culture grade. [Link]

  • dmsostore. Product Care and Storage. [Link]

  • University of New Mexico, Environmental Health & Safety. Acrylamide Standard Operating Procedure Template. [Link]

  • NextSDS. N-(4-BROMOPHENYL)-3-(3-METHOXYPHENYL)ACRYLAMIDE Chemical Substance Information. [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-714. [Link]

  • Washington State University, Environmental Health & Safety. Halogenated Solvents Safety. [Link]

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Application

Application Note: Cellular Target Engagement and Functional Assay Protocol for N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide

Audience: Researchers, assay scientists, and drug development professionals. Focus: Targeted Covalent Inhibitors (TCIs), Intracellular Target Engagement, Phenotypic Screening.

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, assay scientists, and drug development professionals. Focus: Targeted Covalent Inhibitors (TCIs), Intracellular Target Engagement, Phenotypic Screening.

Scientific Context & Mechanism of Action

The compound N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide represents a highly specific class of Targeted Covalent Inhibitors (TCIs). In modern drug discovery, targeting non-catalytic cysteine residues with irreversible covalent warheads is a proven strategy to enhance pharmacological potency, extend target residence time, and achieve high selectivity[1].

The Causality of the Warhead Choice

The core of this molecule features an α,β -unsaturated carbonyl (acrylamide) moiety. Acrylamides are the most successful and widely used electrophiles in FDA-approved covalent drugs (e.g., Osimertinib, Zanubrutinib)[2]. The olefin moiety of the acrylamide reacts irreversibly with the nucleophilic thiol (-SH) group of a spatially proximal cysteine residue via a hetero-Michael addition, forming a stable covalent adduct[2][3].

Crucially, this specific compound is a β -substituted acrylamide (a cinnamide derivative). The addition of the 4-propoxyphenyl group at the β -position sterically and electronically tempers the intrinsic electrophilicity of the warhead[4]. This design ensures the compound is relatively unreactive toward abundant cellular thiols like glutathione (GSH) in the cytosol, requiring precise, affinity-driven alignment within the target protein's binding pocket to catalyze the covalent bond formation[3].

Mechanism Target Target Protein (e.g., Kinase) Cys Nucleophilic Cysteine (-SH group) Target->Cys Reaction Hetero-Michael Addition (Proximity-Driven) Cys->Reaction Acrylamide N-(4-bromo-3-methylphenyl)- 3-(4-propoxyphenyl)acrylamide Acrylamide->Reaction Electrophilic Warhead Adduct Irreversible Covalent Adduct Reaction->Adduct Inhibition Sustained Target Inhibition Adduct->Inhibition Phenotype Cell Cycle Arrest / Apoptosis Inhibition->Phenotype

Fig 1. Mechanism of proximity-driven irreversible covalent inhibition via hetero-Michael addition.

Experimental Strategy: Why Cellular Assays?

Biochemical assays using recombinant proteins are insufficient for evaluating covalent inhibitors because they do not account for the complex intracellular milieu. High intracellular ATP concentrations (which compete with the inhibitor), off-target lipid/protein binding, and high concentrations of reactive metabolites (like GSH) can drastically alter a compound's apparent potency[3][5].

To build a self-validating system, this protocol employs a two-tiered cellular assay cascade:

  • Intracellular Target Engagement (NanoBRET TE): Directly quantifies the physical binding of the compound to its target in live cells[6]. NanoBRET utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-fused target protein and a cell-permeable fluorescent tracer[7]. When the acrylamide covalently binds the target, it competitively displaces the tracer, resulting in a quantifiable loss of BRET signal[8][9].

  • Phenotypic Viability Assay (CellTiter-Glo): Links the biophysical target engagement to a functional cellular outcome (anti-proliferative efficacy).

Detailed Protocols

Protocol A: NanoBRET Intracellular Target Engagement Assay

Rationale for Key Steps:

  • Opti-MEM usage: Serum proteins in standard DMEM can sequester lipoplexes, reducing transfection efficiency. Opti-MEM provides a reduced-serum environment to maximize plasmid uptake.

  • Tracer Titration: Because covalent inhibitors act via a two-step mechanism (reversible binding followed by irreversible bond formation), the tracer concentration must be carefully optimized at its Kd​ to ensure it does not artificially outcompete the inhibitor during the initial reversible binding phase.

Step-by-Step Methodology:

  • Cell Culture & Plating:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C, 5% CO₂.

    • Detach cells using TrypLE and resuspend to a density of 2×105 cells/mL.

  • Transfection (Batch Method):

    • Prepare a lipid-DNA complex in Opti-MEM containing the NanoLuc-Target fusion plasmid (10 µg per 10 mL of cells) and Transfection Carrier DNA (90 µg) using FuGENE HD (or equivalent) at a 3:1 lipid-to-DNA ratio.

    • Incubate the complex for 20 minutes at room temperature, then add directly to the cell suspension.

    • Plate 100 µL/well into a 96-well white, tissue-culture treated plate. Incubate for 24 hours.

  • Compound & Tracer Treatment:

    • Prepare a 10-point, 3-fold serial dilution of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide in 100% DMSO.

    • Dilute the compound series into Opti-MEM to achieve a 10X intermediate concentration.

    • Add the optimized NanoBRET Fluorescent Tracer (e.g., K-4 or K-5 tracer depending on the target class) to the cells at its pre-determined Kd​ concentration.

    • Immediately add the 10X compound dilution to the cells (final DMSO concentration ≤1% ).

  • Incubation & Reading:

    • Incubate the plate for 2 hours at 37°C. Note: For covalent inhibitors, extending incubation to 4-6 hours can reveal time-dependent shifts in IC50​ , confirming the irreversible mechanism of action.

    • Add NanoBRET Nano-Glo Substrate (10 µL/well) and extracellular NanoLuc Inhibitor (to quench signal from dead cells).

    • Read luminescence on a microplate reader equipped with appropriate filters (Donor: 450 nm; Acceptor: 610 nm).

Workflow Plating 1. Cell Plating (HEK293T) Transfection 2. Transfection (NanoLuc-Target) Plating->Transfection Treatment 3. Compound + Tracer Addition Transfection->Treatment Incubation 4. Incubation (Live Cell Milieu) Treatment->Incubation Detection 5. BRET Detection (Luminescence) Incubation->Detection Analysis 6. Data Analysis (IC50 Calculation) Detection->Analysis

Fig 2. Step-by-step NanoBRET target engagement workflow in live cells.

Protocol B: Phenotypic Cell Viability Assay (CellTiter-Glo)

Rationale for Key Steps:

  • ATP-based detection: Measuring ATP is the most rapid and sensitive indicator of metabolically active cells, directly correlating with cellular viability following target inhibition.

Step-by-Step Methodology:

  • Seed target-dependent cancer cell lines (e.g., 2,000 cells/well) in a 384-well white opaque plate. Allow to adhere overnight.

  • Dose cells with N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide using an acoustic dispenser (e.g., Echo 550) to minimize solvent toxicity (final DMSO 0.1%).

  • Incubate for 72 hours at 37°C, 5% CO₂.

  • Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence. Calculate percent viability relative to DMSO controls.

Quantitative Data Presentation

A robust assay cascade should demonstrate a clear correlation between biochemical potency, cellular target engagement, and phenotypic efficacy. Below is a representative data structure summarizing the expected profile of this covalent inhibitor against a reversible control.

Compound ClassCompound NameBiochemical IC50​ (nM)NanoBRET Cellular IC50​ (nM)Cell Viability IC50​ (nM)Apparent Residence Time (h)
Covalent Inhibitor N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide12.445.288.5> 24 (Irreversible)
Reversible Control Standard Reversible Analog15.1120.4310.21.5

Note: The shift from biochemical to cellular IC50​ is expected due to intracellular ATP competition and the tempered reactivity of the β -substituted acrylamide warhead[4]. The infinite residence time (>24h) confirms the successful formation of the covalent adduct.

References

  • Lu, H., & Tonge, P. J. (2010). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Methods in Molecular Biology.[Link]

  • Vasta, J. D., et al. (2020). High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms. SLAS Discovery.[Link]

  • Zhao, Z., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. European Journal of Medicinal Chemistry.[Link]

  • Robers, M. B., et al. (2025). One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. bioRxiv.[Link]

  • Humphreys, P. G., et al. (2019). Cellular Target Engagement Approaches to Monitor Epigenetic Reader Domain Interactions. SLAS Discovery.[Link]

  • Wells, C. I., et al. (2023). Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells. bioRxiv.[Link]

  • Jackson, P. A., et al. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Current Topics in Medicinal Chemistry.[Link]

  • Sutanto, F., et al. (2020). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry.[Link]

  • Boike, L., et al. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry.[Link]

  • Zhang, T., et al. (2022). Advanced approaches of developing targeted covalent drugs. Acta Pharmaceutica Sinica B.[Link]

Sources

Method

Application Note &amp; Protocols: Formulation Strategies for N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide Drug Delivery

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to developing effective drug delivery systems for N-(4-bromo-3-methylphenyl)-3-(4-propoxypheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to developing effective drug delivery systems for N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide, a compound whose structure suggests significant challenges with aqueous solubility and oral bioavailability. As no public formulation data exists for this specific molecule, this guide is built upon established principles for formulating poorly soluble drugs, often classified under the Biopharmaceutics Classification System (BCS) as Class II or IV.[1] We present three robust, scientifically-grounded strategies: Lipid-Based Drug Delivery Systems (LBDDS) with a focus on Self-Emulsifying Drug Delivery Systems (SEDDS), Polymeric Nanoparticles (PNPs), and Amorphous Solid Dispersions (ASDs). For each strategy, this note details the underlying scientific rationale, step-by-step laboratory protocols for formulation and characterization, and methods for in vitro performance testing. The objective is to provide researchers with a systematic, evidence-based framework to overcome the biopharmaceutical challenges of this molecule and accelerate its development.

Part 1: Initial Assessment and Pre-formulation

Molecular Profile and Predicted Challenges

The chemical structure of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide indicates a high degree of lipophilicity. Key structural features contributing to this are:

  • Aromatic Rings: The presence of two phenyl rings.

  • Halogenation: A bromo substituent, which significantly increases lipophilicity.

  • Alkyl/Alkoxy Groups: Methyl and propoxy groups further reduce water solubility.

  • Acrylamide Core: While the amide group can participate in hydrogen bonding, its contribution is overshadowed by the large hydrophobic scaffold.

This profile strongly suggests that the compound will exhibit poor aqueous solubility, a characteristic of BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) drugs.[2] Such compounds often suffer from low and erratic oral bioavailability because their absorption is limited by the rate and extent of dissolution in gastrointestinal fluids.[1] Therefore, the primary goal of formulation is to enhance the drug's solubility and dissolution rate.[3]

Decision Pathway for Formulation Strategy

The selection of an appropriate formulation strategy should be a data-driven process. The workflow below outlines a logical progression from initial characterization to the selection of one or more advanced delivery systems for development.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Evaluation cluster_2 Phase 3: Formulation Development A Compound X (N-(4-bromo-3-methylphenyl)-3- (4-propoxyphenyl)acrylamide) B Protocol 1: Solubility Screening (Aqueous, Biorelevant Media, Excipients) A->B C Protocol 2: Solid-State Characterization (DSC, XRPD, Microscopy) A->C D Data Analysis: Solubility Profile & Crystalline Nature B->D C->D E High Solubility in Lipids/Surfactants? D->E F Amenable to Solvent-Based Processing? D->F G Thermally Stable? D->G E->F No H Strategy 1: Lipid-Based Systems (SEDDS) E->H Yes F->G No I Strategy 2: Polymeric Nanoparticles F->I Yes G->F No J Strategy 3: Amorphous Solid Dispersions G->J Yes

Caption: Formulation strategy selection workflow.

Part 2: Formulation Strategies & Protocols

This section details three primary formulation strategies. Each is based on a distinct mechanism for enhancing solubility and bioavailability.

Strategy 1: Lipid-Based Drug Delivery Systems (LBDDS)

Scientific Rationale: LBDDS are an excellent choice for highly lipophilic drugs.[4] Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[5][6] This in-situ emulsion formation presents the drug in a solubilized state with a large interfacial area, facilitating dispersion and absorption.[7] This approach can bypass the slow dissolution step of crystalline drugs and may also leverage lymphatic transport, reducing first-pass metabolism.[8]

Protocol 1: Excipient Solubility Screening for SEDDS

Objective: To identify suitable oils, surfactants, and cosolvents that can solubilize the target concentration of the drug.

Materials:

  • N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide (Compound X)

  • Oils: Capryol™ 90, Labrafil® M 1944 CS, Maisine® CC, Castor oil

  • Surfactants: Kolliphor® RH 40, Kolliphor® EL, Tween® 80

  • Cosolvents: Transcutol® HP, Propylene Glycol

  • Vials, shaker water bath, HPLC system.

Method:

  • Add an excess amount of Compound X to 2 mL of each selected excipient in a glass vial.

  • Seal the vials and place them in a shaker water bath at 40°C for 48 hours to reach equilibrium.

  • After 48 hours, centrifuge the samples at 5000 rpm for 20 minutes to separate the undissolved drug.

  • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol/acetonitrile).

  • Quantify the concentration of dissolved Compound X using a validated HPLC method.

  • Select the excipients with the highest solubilizing capacity for formulation development.[9]

Protocol 2: Formulation of SEDDS using Ternary Phase Diagrams

Objective: To identify the optimal ratio of oil, surfactant, and cosurfactant that forms a stable and efficient self-emulsifying system.

Method:

  • Based on solubility data, select the best oil, surfactant (S), and cosurfactant (CoS).

  • Prepare mixtures of S/CoS at various mass ratios (e.g., 1:1, 2:1, 3:1, 1:2). These are termed Sₘᵢₓ.

  • For each Sₘᵢₓ ratio, prepare a series of formulations by mixing the oil phase with the Sₘᵢₓ phase at different ratios (e.g., from 9:1 to 1:9).

  • Homogenize each mixture by gentle stirring and vortexing.

  • To assess the self-emulsification performance, add 100 µL of each formulation to 100 mL of distilled water in a beaker with mild agitation (e.g., 100 rpm magnetic stirrer).

  • Visually observe the emulsification process. Grade the performance from A (rapid, clear microemulsion) to E (poor, milky emulsion with oil separation).

  • Construct a ternary phase diagram for each Sₘᵢₓ ratio, mapping the regions that result in successful emulsification (Grades A and B).

  • Select optimized formulations from within the high-performance region and load them with Compound X (dissolved in the oil/surfactant mixture) for further characterization.[5]

Protocol 3: Characterization of Drug-Loaded SEDDS

Objective: To evaluate the physical properties of the optimized SEDDS formulation.

Method:

  • Droplet Size and Polydispersity Index (PDI):

    • Dilute the drug-loaded SEDDS (e.g., 100 µL in 100 mL water) as described above.

    • Measure the mean droplet size and PDI using Dynamic Light Scattering (DLS). Ideal SEDDS should produce droplets in the range of 100-300 nm.[6]

  • Cloud Point Determination:

    • Prepare a 1% (w/w) dispersion of the SEDDS in water.

    • Heat the dispersion in a water bath at a rate of 1°C/min.

    • The cloud point is the temperature at which the solution becomes turbid. A cloud point above 37°C is desirable to avoid phase separation in the body.[9]

  • Thermodynamic Stability:

    • Subject the formulation to centrifugation at 3,500 rpm for 30 minutes.

    • Perform freeze-thaw cycles (-20°C to +25°C, 3 cycles).

    • Observe for any signs of phase separation, creaming, or drug precipitation.

ParameterTarget ValueRationale
Droplet Size 100 - 300 nmEnsures a large surface area for drug absorption.
PDI < 0.3Indicates a narrow and uniform droplet size distribution.
Cloud Point > 37°CPrevents phase separation at physiological temperature.
Stability No phase separationEnsures physical stability of the formulation.
Strategy 2: Polymeric Nanoparticles (PNPs)

Scientific Rationale: Encapsulating a hydrophobic drug within a biodegradable polymer matrix, such as Poly(lactic-co-glycolic acid) (PLGA), can significantly enhance its bioavailability.[10] Nanoparticles increase the surface area-to-volume ratio, leading to a higher dissolution rate.[11] The nanoprecipitation method is a simple and reproducible technique for preparing PLGA nanoparticles, particularly for hydrophobic drugs.[12][13] It involves dissolving the drug and polymer in a water-miscible organic solvent and then adding this solution to an aqueous phase, causing the polymer to precipitate and encapsulate the drug.[14]

G cluster_0 Organic Phase cluster_1 Aqueous Phase cluster_2 Process A Dissolve Compound X and PLGA Polymer in Acetone C Add Organic Phase Dropwise to Aqueous Phase under Stirring A->C B Prepare Aqueous Solution with Stabilizer (e.g., PVA, Pluronic F-68) B->C D Evaporate Organic Solvent (e.g., under vacuum) C->D E Collect Nanoparticles (Centrifugation/Lyophilization) D->E

Caption: Workflow for Nanoparticle Preparation via Nanoprecipitation.

Protocol 4: Preparation of PLGA Nanoparticles by Nanoprecipitation

Objective: To formulate Compound X into PLGA nanoparticles.

Materials:

  • Compound X

  • PLGA (50:50 lactide:glycolide ratio)

  • Acetone (organic solvent)

  • Pluronic® F-68 or Polyvinyl Alcohol (PVA) (stabilizer)

  • Deionized water

  • Magnetic stirrer, rotary evaporator, centrifuge.

Method:

  • Organic Phase: Dissolve 50 mg of PLGA and 10 mg of Compound X in 5 mL of acetone.

  • Aqueous Phase: Dissolve a stabilizer (e.g., 1% w/v Pluronic® F-68) in 20 mL of deionized water.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring (e.g., 600 rpm). A milky suspension should form instantaneously.[12]

  • Solvent Evaporation: Continue stirring for 4-6 hours at room temperature in a fume hood or use a rotary evaporator to remove the acetone.

  • Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm, 30 min, 4°C).

  • Washing: Wash the nanoparticle pellet twice with deionized water to remove excess stabilizer and unencapsulated drug.

  • Storage: Resuspend the pellet in a small amount of cryoprotectant solution (e.g., 5% trehalose) and lyophilize for long-term storage.

Protocol 5: Characterization of Polymeric Nanoparticles

Objective: To determine the critical quality attributes of the formulated nanoparticles.

Method:

  • Particle Size, PDI, and Zeta Potential:

    • Re-disperse a small amount of lyophilized nanoparticles in deionized water.

    • Analyze using a DLS instrument. Zeta potential provides an indication of colloidal stability, with values more negative than -20 mV or more positive than +20 mV generally indicating good stability.[15]

  • Encapsulation Efficiency (EE) and Drug Loading (DL):

    • Accurately weigh a known amount of lyophilized nanoparticles (e.g., 5 mg).

    • Dissolve the nanoparticles in a suitable organic solvent (e.g., 1 mL of DMSO or acetonitrile) to break them apart and release the drug.

    • Quantify the amount of encapsulated drug using a validated HPLC method.

    • Calculate EE and DL using the following formulas:

      • EE (%) = (Mass of Drug in Nanoparticles / Initial Mass of Drug Used) x 100

      • DL (%) = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) x 100

ParameterTarget ValueRationale
Particle Size < 200 nmOptimal for potential oral absorption and avoiding rapid clearance.
PDI < 0.2Indicates a monodisperse population, crucial for reproducibility.
Zeta Potential < -20 mV or > +20 mVSuggests good electrostatic stabilization against aggregation.[15]
Encapsulation Eff. > 70%High EE is necessary for a viable, dose-efficient product.
Strategy 3: Amorphous Solid Dispersions (ASDs)

Scientific Rationale: Many poorly soluble drugs are crystalline in nature. The strong crystal lattice energy must be overcome for dissolution to occur, which is a rate-limiting step. Amorphous Solid Dispersions (ASDs) involve dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[16] This high-energy, non-crystalline form lacks a lattice structure, leading to significantly enhanced apparent solubility and faster dissolution rates.[17][18] The polymer serves to stabilize the amorphous drug and prevent re-crystallization during storage and dissolution.[19]

Protocol 6: Preparation of ASD by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of Compound X with a suitable polymer.

Materials:

  • Compound X

  • Polymers: Polyvinylpyrrolidone (PVP K30), Soluplus®, or Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS)

  • Organic Solvent: Ethanol or a mixture of Dichloromethane/Methanol (1:1)

  • Rotary evaporator.

Method:

  • Select a common solvent that dissolves both Compound X and the chosen polymer.

  • Prepare solutions with different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w). For example, dissolve 100 mg of Compound X and 300 mg of PVP K30 in 20 mL of ethanol.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.[20]

  • Continue drying under high vacuum for at least 24 hours to remove all residual solvent.

  • Scrape the resulting solid material, gently grind it into a fine powder using a mortar and pestle, and store it in a desiccator.

Protocol 7: Characterization of Amorphous Solid Dispersions

Objective: To confirm the amorphous nature of the drug within the dispersion and assess its stability.

Method:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 3-5 mg of the ASD powder into an aluminum pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that covers the glass transition temperature (Tg) of the polymer and the melting point (Tm) of the crystalline drug.

    • Interpretation: The absence of the drug's characteristic melting endotherm confirms its amorphous state. A single glass transition temperature (Tg) between that of the drug and polymer indicates a molecularly mixed dispersion.[21]

  • Powder X-Ray Diffraction (PXRD):

    • Analyze the ASD powder using a PXRD instrument.

    • Interpretation: Crystalline materials produce sharp Bragg peaks at specific diffraction angles. An amorphous solid will produce a broad, diffuse halo with no sharp peaks.[16] This provides definitive evidence of the amorphous state.

  • Stability Assessment:

    • Store the ASD powder under accelerated stability conditions (e.g., 40°C / 75% Relative Humidity) for a defined period (e.g., 1-3 months).

    • Re-analyze the stored samples using DSC and PXRD to check for any signs of re-crystallization (i.e., the reappearance of a melting peak in DSC or sharp peaks in PXRD).

Part 3: In Vitro Performance Testing

Scientific Rationale: After successful formulation, it is critical to evaluate the performance in a laboratory setting that simulates physiological conditions. In vitro dissolution or release testing is a fundamental tool for assessing the potential in vivo behavior of a formulation and is used for quality control.[22] For advanced formulations like nanoparticles, standard compendial methods often require modification to separate the released drug from the delivery system.[23]

Protocol 8: In Vitro Dissolution/Release Studies

Objective: To compare the dissolution rate of the formulated Compound X (from SEDDS, PNPs, or ASDs) against the unformulated, crystalline drug.

Apparatus: USP Apparatus 2 (Paddle) is commonly used, but modifications are needed for nanoparticles.[22] For nanoparticles, a dialysis membrane or sample-and-separate method is required.[23]

G A USP Apparatus 2 (Paddle) B Dissolution Medium (e.g., pH 6.8 buffer + 0.5% SLS) A->B C Add Formulation (ASD or SEDDS) B->C D For Nanoparticles: Place suspension in Dialysis Bag (MWCO 12-14 kDa) B->D E Sample at Time Points (e.g., 5, 15, 30, 60, 120 min) C->E Start Dissolution (e.g., 75 rpm, 37°C) D->E Start Dissolution (e.g., 75 rpm, 37°C) F Filter Sample (0.45 µm syringe filter) E->F G Quantify Drug Concentration by HPLC F->G H Plot % Drug Released vs. Time G->H

Caption: In Vitro Dissolution Testing Workflow.

Method:

  • Medium Preparation: Prepare 900 mL of a suitable dissolution medium. For a poorly soluble drug, this is often a biorelevant medium or a buffer containing a surfactant to ensure sink conditions (e.g., pH 6.8 phosphate buffer + 0.5% Sodium Lauryl Sulfate, SLS).

  • Apparatus Setup: Set up the USP Apparatus 2 with the paddle speed at 75 rpm and the temperature at 37 ± 0.5°C.

  • Sample Introduction:

    • For ASDs or Unformulated Drug: Add an amount of powder equivalent to a target dose directly into the vessel.

    • For SEDDS: Fill the formulation into a capsule and add the capsule to the vessel.

    • For Nanoparticles (Dialysis Method): Suspend the nanoparticles in a small volume of medium and place them inside a dialysis bag (e.g., MWCO 12-14 kDa). The bag retains the nanoparticles while allowing the released drug to diffuse into the surrounding medium.[23]

  • Sampling: At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) from the vessel. Immediately replace with an equal volume of fresh medium.

  • Sample Processing: Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

  • Analysis: Analyze the filtrate for the concentration of Compound X using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate a dissolution profile. Compare the profiles of the advanced formulations to that of the pure drug.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Shashank, K., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • PMC. (n.d.). Modified Nanoprecipitation Method for Preparation of Cytarabine-Loaded PLGA Nanoparticles.
  • MDPI. (2025, August 24). Optimization of PLGA Nanoparticle Formulation via Microfluidic and Batch Nanoprecipitation Techniques.
  • nanoComposix. (n.d.). Poly (D,L-lactide-co-glycolic acid) – PLGA Nanoparticles.
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  • PMC. (n.d.). In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges.
  • Dissolution Technologies. (2019, August 31). In Vitro Performance Testing of Nanoparticulate Drug Products for Parenteral Administration.
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  • PMC. (n.d.). Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology.
  • ResearchGate. (2022, August 14). In Vitro Release Testing of PLGA Nanoparticles Using Flow-Through Cell USP-4 Apparatus.
  • IJIRT. (n.d.). Development and Characterization of Lipid Based Nano Drug Delivery Systems for Some Poorly Bioavailable Drugs.
  • SOLUPLUS®. (2024, September 6). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.
  • ResearchGate. (n.d.). Lipid-Based Drug Delivery Systems: Formulation and Applications.
  • PubMed. (2005, July 25). Enzymatic characterization of lipid-based drug delivery systems. Int J Pharm, 298(2), 328-32.
  • PMC. (n.d.). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method.
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  • PubMed. (2020, August 15). Amorphous solid dispersion of nisoldipine by solvent evaporation technique: preparation, characterization, in vitro, in vivo evaluation, and scale up feasibility study.
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  • Merck Millipore. (n.d.). The Developability Classification System (DCS): Enabling an Optimized Approach for Formulation of Poorly Soluble Molecules.
  • ResearchGate. (2019, March 15). Formulation and development of some BCS Class II drugs.
  • Prezi. (2026, February 26). Formulation Development of a BCS Class II Drug: Challenges and Strategies.
  • Purdue e-Pubs. (2019, November 12). Amorphous Solid Dispersion Formation via Solvent Granulation – A Case Study with Ritonavir and Lopinavir.

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Application

Application and Protocol for Determining the Cell Permeability of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide using the Caco-2 Assay

Introduction: The Critical Role of Permeability in Drug Discovery The journey of a potential drug candidate from a laboratory discovery to a clinical reality is fraught with challenges. One of the most significant hurdle...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Permeability in Drug Discovery

The journey of a potential drug candidate from a laboratory discovery to a clinical reality is fraught with challenges. One of the most significant hurdles for orally administered drugs is their ability to be absorbed from the gastrointestinal tract into the systemic circulation.[1][2] This process is fundamentally governed by the compound's intestinal permeability. A compound with poor permeability, regardless of its potency, will likely exhibit low bioavailability and fail to reach its therapeutic target in sufficient concentrations. Therefore, early assessment of a compound's permeability is a cornerstone of modern drug discovery, enabling researchers to prioritize candidates with favorable pharmacokinetic profiles.[3][4]

This document provides a detailed guide for assessing the intestinal permeability of a novel chemical entity, N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide , using the Caco-2 cell monolayer assay. While specific experimental data for this compound is not publicly available, the protocols and principles outlined herein provide a robust framework for its characterization. The Caco-2 assay is a well-established and regulatory-accepted in vitro model that mimics the human intestinal epithelium, providing valuable insights into a compound's potential for oral absorption.[5][6][7][8]

The Caco-2 Cell Model: A Window into Intestinal Absorption

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, possesses the remarkable ability to spontaneously differentiate into a monolayer of polarized enterocytes when cultured on semi-permeable membranes.[1][2][6][9] These differentiated cells exhibit many of the morphological and functional characteristics of the small intestinal epithelium, including the formation of tight junctions, a brush border, and the expression of various transporters and enzymes.[1][10]

The formation of a confluent monolayer with well-defined tight junctions creates a physical barrier that allows for the study of a compound's transport from an apical (AP) compartment, representing the intestinal lumen, to a basolateral (BL) compartment, representing the blood circulation, and vice versa.[10][11] This bidirectional assessment is crucial for not only determining the rate of absorption but also for identifying the potential involvement of active efflux transporters, such as P-glycoprotein (P-gp), which can actively pump drugs out of the cell and back into the intestinal lumen, thereby limiting absorption.[9][10]

The data generated from Caco-2 assays, specifically the apparent permeability coefficient (Papp), is widely used to classify compounds according to the Biopharmaceutics Classification System (BCS).[2][12] The BCS categorizes drugs based on their solubility and permeability, which in turn helps to predict their in vivo pharmacokinetic performance.[2] For certain classes of drugs, data from Caco-2 assays can even support a waiver of in vivo bioequivalence studies, highlighting the regulatory acceptance of this in vitro model.[5][13]

Experimental Design and Strategy

The core of this application is a detailed protocol for conducting a Caco-2 permeability assay. The experimental workflow is designed to be self-validating by incorporating critical quality control steps and well-characterized control compounds.

G cluster_0 Phase 1: Cell Culture & Monolayer Formation cluster_1 Phase 2: Monolayer Integrity Verification cluster_2 Phase 3: Permeability Assay cluster_3 Phase 4: Analysis & Data Interpretation A Caco-2 Cell Culture (Passages 30-45) B Seeding on Transwell® Inserts (~23,000 cells/well) A->B C Differentiation (21-23 days) B->C D Transepithelial Electrical Resistance (TEER) Measurement (>200 Ω·cm²) C->D E Permeability of Paracellular Marker (e.g., Lucifer Yellow) D->E F Preparation of Dosing Solutions (Test Compound & Controls) E->F G Bidirectional Transport Study (A→B and B→A) F->G H Incubation (37°C, 5% CO₂) with shaking G->H I Sampling from Donor and Receiver Compartments H->I J Sample Analysis (LC-MS/MS) I->J K Calculation of Apparent Permeability (Papp) J->K L Calculation of Efflux Ratio K->L M Data Interpretation and Permeability Classification L->M

Figure 1. Experimental workflow for the Caco-2 permeability assay.

Detailed Protocol: Caco-2 Permeability Assay

This protocol is a comprehensive guide for assessing the bidirectional permeability of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide.

Materials and Reagents
  • Cell Line: Caco-2 cells (ATCC HTB-37), passages 30-45.

  • Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • Transwell® Inserts: 24-well format with 0.4 µm pore size polycarbonate membranes.

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.

  • Test Compound: N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide, stock solution in DMSO (e.g., 10 mM).

  • Control Compounds:

    • High Permeability: Propranolol

    • Low Permeability: Atenolol

    • P-gp Substrate: Digoxin

    • Paracellular Marker: Lucifer Yellow

  • Analytical Equipment: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • TEER Measurement Device: Epithelial Volt-Ohm Meter (EVOM).

Caco-2 Cell Culture and Seeding
  • Cell Maintenance: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂. Change the medium every 2-3 days.

  • Subculture: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize with complete culture medium and centrifuge.

  • Seeding on Transwell® Inserts: Resuspend the cell pellet and seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 23,000 cells/well.[14]

  • Differentiation: Culture the cells for 21-23 days, changing the medium in both the apical and basolateral compartments every 2-3 days.[14][15] The cells will differentiate into a polarized monolayer during this period.

Monolayer Integrity Assessment

The integrity of the Caco-2 monolayer is paramount for obtaining reliable permeability data.

  • TEER Measurement:

    • Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using an EVOM.

    • A TEER value of ≥ 200 Ω·cm² is generally considered acceptable for a confluent monolayer with functional tight junctions.[14] Wells not meeting this criterion should be excluded.

  • Lucifer Yellow Permeability:

    • To confirm the integrity of the paracellular pathway, a Lucifer Yellow assay can be performed.

    • Add Lucifer Yellow to the apical compartment and measure its appearance in the basolateral compartment over time.

    • A low Papp value for Lucifer Yellow (<1.0 x 10⁻⁶ cm/s) confirms the tightness of the monolayer.

Bidirectional Transport Experiment
  • Preparation:

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

    • Equilibrate the cells in transport buffer for 30 minutes at 37°C.

  • Dosing Solution Preparation:

    • Prepare dosing solutions of the test compound and controls (Propranolol, Atenolol, Digoxin) in transport buffer at the desired final concentration (e.g., 10 µM). The final DMSO concentration should be ≤1%.

  • Apical to Basolateral (A→B) Transport (Absorption):

    • Add the dosing solution to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

  • Basolateral to Apical (B→A) Transport (Efflux):

    • Add the dosing solution to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (receiver) compartment.

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).[14][16]

  • Sampling: At the end of the incubation period, collect samples from both the donor and receiver compartments for analysis.

Sample Analysis and Data Calculation
  • Quantification: Analyze the concentration of the test compound and controls in the collected samples using a validated LC-MS/MS method.[15]

  • Apparent Permeability (Papp) Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:[17][18]

    Papp (cm/s) = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the rate of drug transport into the receiver compartment (µmol/s).

    • A is the surface area of the membrane (cm²).

    • C₀ is the initial concentration of the drug in the donor compartment (µmol/cm³).

  • Efflux Ratio (ER) Calculation: The efflux ratio is calculated to assess the involvement of active efflux transporters:[17]

    ER = Papp (B→A) / Papp (A→B)

    An efflux ratio greater than 2 is indicative of active efflux.

Data Interpretation and Classification

The calculated Papp values allow for the classification of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide's permeability.

Papp (A→B) Value (x 10⁻⁶ cm/s)Permeability ClassificationExpected Human Absorption
> 10HighWell Absorbed (70-100%)
1 - 10ModerateModerately Absorbed (20-70%)
< 1LowPoorly Absorbed (0-20%)

Table 1: General classification of permeability based on Caco-2 Papp values.[8][19]

An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter, which could limit its net absorption in vivo.

G cluster_0 cluster_1 Lumen Enterocyte Enterocyte Transcellular (Passive Diffusion) Paracellular (Passive Diffusion) Carrier-Mediated Uptake Efflux (e.g., P-gp) Lumen->Enterocyte:f1 Drug Lumen->Enterocyte:f2 Drug Lumen->Enterocyte:f3 Drug Blood Enterocyte:f4->Lumen Drug Enterocyte:f1->Blood Enterocyte:f2->Blood Enterocyte:f3->Blood

Figure 2. Potential transport mechanisms across the Caco-2 monolayer.

Conclusion

The Caco-2 permeability assay is an indispensable tool in drug discovery for predicting the oral absorption of new chemical entities.[1][3] By following the detailed protocol outlined in this application note, researchers can obtain reliable and reproducible data on the permeability of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide. This information is crucial for making informed decisions regarding the compound's progression in the drug development pipeline and for understanding its potential as an orally bioavailable therapeutic agent.

References

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
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  • Smetanová, L., Szotáková, B., & Skálová, L. (2009). Caco-2 cells and Biopharmaceutics Classification System (BCS) for prediction of transepithelial transport of xenobiotics (model drug: caffeine). Neuro Endocrinology Letters, 30 Suppl 1, 101-5.
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  • FDA. (2022, October). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs.
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Method

Application Notes and Protocols: High-Purity Isolation of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide

An Application Note for Drug Development Professionals Abstract N-substituted acrylamides represent a class of compounds with significant potential in medicinal chemistry and materials science, often serving as key inter...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

N-substituted acrylamides represent a class of compounds with significant potential in medicinal chemistry and materials science, often serving as key intermediates or active pharmaceutical ingredients. The biological activity and material properties of these compounds are critically dependent on their purity. This application note provides a detailed, experience-driven guide for the extraction and purification of a synthesized target molecule, N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide. We present robust protocols for liquid-liquid extraction to isolate the crude product from a typical synthetic reaction mixture, followed by two validated methods for achieving high purity: recrystallization and flash column chromatography. The causality behind each procedural step is explained to empower researchers with the ability to adapt and troubleshoot. Finally, we outline a suite of analytical techniques for the rigorous assessment of final product purity and structural confirmation.

Introduction: The Rationale for High-Purity Synthesis

The molecule N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide belongs to the N-arylacrylamides, a chemical class investigated for a wide range of biological activities. The acrylamide moiety can act as a covalent warhead, targeting specific amino acid residues in proteins, a mechanism exploited in the design of targeted covalent inhibitors for enzymes like kinases.[1] The substituents on the aromatic rings—a bromo-methylphenyl group and a propoxyphenyl group—fine-tune the molecule's steric and electronic properties, influencing its binding affinity and reactivity.

For any application in drug development, from initial screening to preclinical studies, the purity of a compound is paramount. Impurities, such as unreacted starting materials, by-products, or residual solvents, can lead to erroneous biological data, generate false positives, or exhibit unintended toxicity. This guide, therefore, provides a comprehensive workflow to ensure the isolation of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide at a purity level suitable for rigorous scientific investigation.

Foundational Workflow: From Reaction Mixture to Pure Compound

The protocols herein assume the synthesis of the target compound has been completed, typically via the acylation of 4-bromo-3-methylaniline with 3-(4-propoxyphenyl)acryloyl chloride in the presence of a tertiary amine base like triethylamine (TEA) in an organic solvent.[2][3] The resulting mixture contains the desired product, protonated base (e.g., triethylammonium chloride), and potentially unreacted starting materials. Our workflow is logically divided into two primary stages: Extraction of the crude product and its subsequent Purification.

G cluster_0 Stage 1: Extraction cluster_1 Stage 2: Purification & Analysis ReactionMixture Post-Synthesis Reaction Mixture Quench Quench with Water ReactionMixture->Quench LLE Liquid-Liquid Extraction (EtOAc/Water) Quench->LLE Wash Sequential Washes (HCl, NaHCO3, Brine) LLE->Wash Dry Dry Organic Phase (Anhydrous Na2SO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Purification Crude->Purify Proceed to Purification Recryst Recrystallization Purify->Recryst Column Flash Column Chromatography Purify->Column Pure Pure Compound Recryst->Pure Column->Pure Analysis Purity & Identity Confirmation Pure->Analysis HPLC HPLC Analysis->HPLC NMR NMR ('H, 'C) Analysis->NMR MS Mass Spectrometry Analysis->MS

Figure 1: Overall workflow from crude product extraction to final purity analysis.

Part I: Extraction Protocol for Isolating Crude Product

Principle: The initial work-up is a liquid-liquid extraction designed to separate the desired organic product from water-soluble salts and impurities. The choice of ethyl acetate (EtOAc) as the extraction solvent is based on its excellent solvating power for the target molecule and its immiscibility with water.

Step-by-Step Protocol:
  • Quenching: Transfer the reaction mixture to a separatory funnel. Dilute the mixture with ethyl acetate (approx. 10 volumes relative to the initial reaction solvent volume) and deionized water (equal volume to the ethyl acetate).

  • Phase Separation: Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate completely. The upper, less dense layer is the organic phase containing the product.

  • Acidic Wash: Drain the lower aqueous layer. Wash the remaining organic layer with 1M HCl. This step is crucial for removing the organic base (e.g., triethylamine) by converting it into its water-soluble hydrochloride salt.[4]

  • Basic Wash: Drain the acidic aqueous layer. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes any remaining HCl and removes any unreacted acidic starting materials.

  • Brine Wash: Drain the basic aqueous layer. Wash the organic layer with saturated aqueous NaCl (brine). This step removes the bulk of the dissolved water from the organic phase, preventing the drying agent from becoming saturated too quickly.

  • Drying: Drain the brine layer. Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl the flask; if the Na₂SO₄ clumps together, add more until some remains free-flowing. This indicates all water has been absorbed.[5]

  • Concentration: Filter the dried organic solution to remove the Na₂SO₄. Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide, typically as an off-white or pale-yellow solid.

Part II: High-Purity Purification Protocols

The crude product obtained from extraction contains the target compound along with minor impurities. The choice between recrystallization and column chromatography depends on the nature of the impurities, the quantity of material, and the desired final purity.

Method A: Recrystallization

Principle: This technique relies on the differences in solubility between the desired compound and impurities in a chosen solvent system at different temperatures. An ideal solvent will dissolve the compound completely when hot but poorly when cold, leaving impurities dissolved in the cold mother liquor.

  • Solvent Screening: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent mixtures (e.g., ethyl acetate/hexane, toluene/hexane). A suitable system for N-substituted acrylamides is often a mixture like toluene/hexane.[6]

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of the hot primary solvent (e.g., toluene) needed to fully dissolve the solid at reflux temperature.

  • Crystallization: Remove the flask from the heat source. If using a co-solvent system, slowly add the "anti-solvent" (e.g., hexane) dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximal yield, subsequently place the flask in an ice-water bath for 30-60 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals sparingly with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Method B: Flash Column Chromatography

Principle: This is a preparative liquid chromatography technique that separates compounds based on their polarity. The crude mixture is passed through a column of silica gel (the stationary phase) using a solvent mixture (the mobile phase). Less polar compounds travel through the column faster than more polar ones.

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine an appropriate mobile phase. A solvent system of hexane and ethyl acetate is a common starting point. The ideal system will show the product spot with a Retention Factor (Rƒ) of approximately 0.3-0.4 and good separation from all impurity spots.

  • Column Packing: Prepare a glass column with silica gel, packing it as a slurry in the initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a higher ratio of non-polar solvent (hexane) and gradually increasing the polarity by adding more polar solvent (ethyl acetate).[7] Collect the eluent in fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Isolation: Combine the fractions that contain only the pure product. Remove the solvent under reduced pressure with a rotary evaporator to yield the highly pure compound.

G cluster_0 Method A: Recrystallization cluster_1 Method B: Flash Column Chromatography A1 Dissolve Crude in Minimal Hot Solvent A2 Slow Cooling (Ambient -> Ice Bath) A1->A2 A3 Collect Crystals (Vacuum Filtration) A2->A3 A4 Wash with Cold Solvent A3->A4 A5 Dry Under Vacuum A4->A5 PureA Pure Product A5->PureA B1 Select Mobile Phase (via TLC, Rf ~0.3) B2 Pack Silica Gel Column B1->B2 B3 Dry Load Sample B2->B3 B4 Elute with Gradient (e.g., Hexane/EtOAc) B3->B4 B5 Collect & Analyze Fractions B4->B5 B6 Combine Pure Fractions & Concentrate B5->B6 PureB Pure Product B6->PureB Crude Crude Product Crude->A1 Crude->B1

Figure 2: Comparison of the two primary purification workflows.

Part III: Purity Assessment and Structural Confirmation

After purification, it is imperative to confirm both the purity and the chemical identity of the final product. A combination of chromatographic and spectroscopic methods provides the most comprehensive validation.

Technique Purpose Typical Parameters / Expected Outcome
TLC Quick Purity CheckMobile Phase: 4:1 Hexane:EtOAc. Visualization: UV light (254 nm). Expected Result: A single, well-defined spot.
HPLC Quantitative PurityColumn: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).[8] Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (often with 0.1% formic acid for MS compatibility).[9] Detection: UV at ~210 nm or DAD.[10] Expected Result: A single major peak with >98% area.
¹H NMR Structural ConfirmationSolvent: CDCl₃ or DMSO-d₆. Expected Signals: Characteristic peaks for vinyl protons (acrylamide), aromatic protons in distinct regions, propoxy chain (triplet, sextet, triplet), and aryl-methyl singlet.[1][11]
¹³C NMR Structural ConfirmationSolvent: CDCl₃ or DMSO-d₆. Expected Signals: Peaks corresponding to all unique carbon atoms, including the carbonyl carbon (~164 ppm), vinyl carbons, and aromatic carbons.[12]
Mass Spec. (MS) Molecular WeightIonization: Electrospray (ESI). Expected Result: A molecular ion peak [M+H]⁺. Critically, a characteristic pair of peaks ([M+H]⁺ and [M+2+H]⁺) of nearly equal intensity will be observed, confirming the presence of a single bromine atom due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[13][14]

Conclusion

The successful isolation of high-purity N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide is readily achievable through a systematic approach of extraction followed by either recrystallization or flash column chromatography. The protocols detailed in this note are robust and grounded in established chemical principles, providing researchers with a reliable pathway from a crude reaction mixture to a well-characterized compound suitable for demanding applications in drug discovery and development. Rigorous analytical verification using HPLC, NMR, and MS is essential to ensure data integrity in subsequent studies.

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  • Determination of Acrylamide in Starchy Foods by RP-HPLC - The International Journal of Multiphysics. Accessed March 2026.
  • Materials: N-Isopropyl acrylamide (NIPAM; Aldrich, 97%)
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Accessed March 2026.
  • Supporting Information NaI/PPh3-catalyzed visible-light-mediated decarboxylative radical cascade cyclization of N-arylacrylamide - Semantic Scholar. Accessed March 2026.
  • Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Accessed March 2026.
  • Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity - PMC. Accessed March 2026.
  • Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution - PubMed. Accessed March 2026.
  • (PDF) 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides, C6H5NHCOCH3-iXi and 2/4-XC6H4NHCOCH3-iXi (where X = Cl or CH3 and i = 0, 1, 2 or 3)
  • Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides - MDPI. Accessed March 2026.
  • ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI. Accessed March 2026.
  • NaI/PPh3-catalyzed visible-light-mediated decarboxylative radical cascade cyclization of N-arylacrylamides for the efficient syn - Beilstein Journals. Accessed March 2026.
  • Detection and Quantitation of Acrylamide in Foods - FDA. Accessed March 2026.
  • Analytical Methods Used to Measure Acrylamide Concentrations in Foods - ResearchG
  • The Determination of Acrylamide Using the Waters Micromass Quattro Premier LC-MS/MS System. Accessed March 2026.
  • Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study - MDPI. Accessed March 2026.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor aqueous solubility of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide

Welcome to the Technical Support Center. This guide is specifically engineered for researchers working with N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers working with N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide .

Due to its extended conjugated system, rigid planar structure, and dual hydrophobic moieties (a bulky bromomethylphenyl ring and a propoxyphenyl tail), this compound exhibits an exceptionally high crystal lattice energy and a high partition coefficient (LogP). These structural features result in notoriously poor aqueous solubility, which frequently manifests as assay artifacts, false negatives, or erratic in vivo exposure.

Below, you will find a diagnostic workflow, mechanistic troubleshooting FAQs, and self-validating experimental protocols to overcome these formulation bottlenecks.

Diagnostic Solubility Workflow

Use the following decision matrix to diagnose and resolve solubility issues during your assay development.

G Start Dilute Compound into Aqueous Assay Buffer Precip Visible Precipitation or Cloudiness? Start->Precip Cosolvent Optimize Co-solvents (e.g., PEG400, PG) Precip->Cosolvent Yes Variable High Assay Variability or Non-specific Inhibition? Precip->Variable No Cosolvent->Start Colloid Test for Colloidal Aggregation (Add 0.01% Triton X-100) Variable->Colloid Yes Proceed Proceed with in vitro / in vivo Studies Variable->Proceed No DLS Confirm Monomeric Dispersion via DLS Colloid->DLS Formulate Formulate with HP-β-CD or Lipid Nanocarriers DLS->Formulate Aggregates Detected DLS->Proceed Monomeric Formulate->Start

Diagnostic workflow for troubleshooting lipophilic acrylamide solubility in aqueous assays.

Troubleshooting & FAQs

Q1: Why does N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide precipitate immediately upon dilution from a DMSO stock into my aqueous assay buffer? Causality & Explanation: This is a phenomenon known as "solvent crash." The compound's thermodynamic solubility in water is practically zero. When you dilute a 10 mM DMSO stock 100-fold into an aqueous buffer, the DMSO concentration drops to 1%. Without sufficient organic solvent to solvate the hydrophobic propoxyphenyl and bromomethylphenyl groups, the molecules rapidly nucleate and form visible precipitates. Solution: Transition from a single-solvent system to a co-solvent gradient. Utilizing intermediate polar aprotic or polymeric solvents (like PEG400 or Propylene Glycol) lowers the dielectric constant of the aqueous phase, reducing the thermodynamic penalty of solvation. For a comprehensive review of injectable co-solvent limits, refer to .

Q2: My biochemical assays are showing highly variable IC50 values and non-specific inhibition, but I don't see any visible precipitation. What is happening? Causality & Explanation: You are likely observing colloidal aggregation. Highly lipophilic compounds often form sub-visible colloidal particles (ranging from 50 to 500 nm in diameter) rather than precipitating into macroscopic crystals. These colloids act as "promiscuous inhibitors" by non-specifically sequestering and partially denaturing your target proteins on their hydrophobic surfaces, as fundamentally described by . Solution: Run a detergent-sensitivity control. Add a non-ionic surfactant (e.g., 0.01% Triton X-100 or 0.05% Tween-80) to your assay buffer. Detergents disrupt colloidal aggregates by forming micelles around the compound. If your compound's inhibitory activity disappears or shifts dramatically upon adding detergent, your previous results were aggregation artifacts.

Q3: How can I formulate this compound for in vivo dosing without using toxic levels of DMSO? Causality & Explanation: For in vivo applications, high DMSO concentrations cause severe injection-site necrosis and immediate systemic precipitation. The most effective strategy for rigid, aromatic lipophiles is host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The lipophilic aromatic rings of the acrylamide insert into the hydrophobic inner cavity of the cyclodextrin torus, while the hydroxylated exterior maintains high aqueous solubility. This shields the compound from the aqueous environment without altering its covalent structure ().

Quantitative Data: Solubilization Vehicle Comparison

When selecting a vehicle for N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide, strict adherence to tolerability limits is required to prevent biological artifacts.

Solubilization VehicleMechanism of SolubilizationMax Tolerated in vitro (Cellular)Max Tolerated in vivo (Mice, IV)Expected Solubility Limit (Compound)
DMSO Co-solvent (Polar aprotic)< 0.5% v/v< 10% v/v< 5 µM (in aqueous phase)
PEG400 Co-solvent (Polymeric)< 2.0% v/v< 40% v/v~50 µM
Tween-80 Micellar dispersion< 0.05% v/v< 5% v/v~100 µM
20% HP-β-CD Host-Guest Complexation< 5.0% w/v< 20% w/v> 1 mM

Experimental Protocols

To ensure scientific integrity, formulation generation must be paired with physical validation. The following protocols represent a self-validating system: Protocol A generates the formulation, and Protocol B proves its physical state.

Protocol A: Preparation of a 1 mM Aqueous Stock via HP-β-CD Complexation

Causality Note: Sonication is strictly required here to provide the activation energy needed for the lipophilic guest molecule to displace thermodynamically stable water molecules from inside the cyclodextrin cavity.

  • Preparation of Vehicle: Dissolve 200 mg of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 1.0 mL of sterile PBS (pH 7.4) to create a 20% (w/v) vehicle solution. Vortex until completely clear.

  • Compound Addition: Weigh exactly 0.388 mg of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide (assuming MW ~388.3 g/mol ) into a glass vial.

  • Complexation: Add the 1.0 mL of 20% HP-β-CD solution to the compound.

  • Energy Input: Probe-sonicate the mixture on ice for 3 cycles of 30 seconds (50% amplitude) with 1-minute resting intervals. The solution should transition from a cloudy suspension to an optically clear solution.

  • Sterilization & Seeding Prevention: Filter the solution through a 0.22 µm PVDF syringe filter. Crucial Step: This removes any uncomplexed, sub-visible nucleated compound that could act as "seed crystals" and cause spontaneous precipitation later.

Protocol B: Dynamic Light Scattering (DLS) Validation of Monomeric Dispersion

Causality Note: DLS measures the hydrodynamic radius of particles in solution. A true monomeric or cyclodextrin-complexed solution will show particles < 2 nm. If colloids are present, you will see a massive scattering peak between 50–500 nm.

  • Blank Measurement: Load 40 µL of your blank assay buffer (or 20% HP-β-CD vehicle) into a quartz DLS microcuvette. Record the baseline scattering intensity and autocorrelation function.

  • Sample Preparation: Spike your formulated compound into the assay buffer at your highest intended assay concentration (e.g., 10 µM). Allow it to equilibrate at room temperature for 15 minutes.

  • Data Acquisition: Measure the sample using a DLS instrument (e.g., Malvern Zetasizer) at 25°C. Acquire 3 runs of 10 seconds each.

  • Analysis:

    • If the Z-average diameter is < 5 nm , the compound is successfully solubilized as a monomer/complex. Proceed to biological assays.

    • If a peak appears at > 50 nm , colloidal aggregation has occurred. You must return to Protocol A and increase the HP-β-CD concentration or add a surfactant.

References

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230.[Link]

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual Screening. Journal of Medicinal Chemistry, 45(8), 1712–1722.[Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as Pharmaceutical Solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666.[Link]

Optimization

Technical Support Center: Troubleshooting N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide Assays

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide .

Because this molecule features an acrylamide moiety—a classic Michael acceptor—it functions as a Targeted Covalent Inhibitor (TCI). While this structural feature enables highly potent, irreversible binding to specific target cysteine residues, it inherently introduces the risk of non-specific electrophilic reactivity. This guide provides field-proven, self-validating methodologies to isolate true pharmacological efficacy from off-target cytotoxicity.

Mechanistic FAQs: Understanding Acrylamide-Induced Cytotoxicity

Q: Why does this specific acrylamide derivative cause high background toxicity in my cell-based assays? A: The acrylamide warhead acts as a "soft" electrophile. While it is designed to covalently bind a specific nucleophilic cysteine on your target protein, it can also spontaneously react with abundant intracellular soft nucleophiles, most notably the tripeptide glutathione (GSH)[1]. This continuous off-target conjugation depletes intracellular GSH pools, which disrupts cellular redox homeostasis. The resulting redox imbalance leads to the accumulation of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death[2].

Q: How can I definitively prove that the cytotoxicity is caused by the acrylamide warhead and not the core scaffold? A: You must employ a self-validating control system by synthesizing and testing a reduced analog (e.g., a propionamide derivative where the α,β-unsaturated double bond is reduced). If the reduced analog—which lacks the Michael acceptor—shows no significant cytotoxicity, you have successfully proven that the toxicity is driven by electrophilic reactivity rather than the hydrophobic N-(4-bromo-3-methylphenyl) scaffold[3].

Q: Why does the compound look highly potent in biochemical assays but fails or shows narrow therapeutic windows in cell models? A: In a purified biochemical assay, the compound only interacts with your target. In a cellular environment, the compound encounters a complex proteome and high concentrations of GSH. Prolonged continuous exposure in cell culture drives the reaction equilibrium toward off-target alkylation. Because covalent inhibitors possess exceptionally slow off-rates (often infinite residence times), continuous exposure is unnecessary for efficacy but highly detrimental to cell viability[4].

Troubleshooting Guide: Resolving Assay Interference

Issue 1: Acute Cell Death within 24–48 Hours of Compound Addition

  • Causality: Standard assay protocols leave the compound in the media for 72 hours. This continuous exposure forces the Michael acceptor to eventually alkylate off-target proteins and deplete GSH, masking any true therapeutic window.

  • Solution: Transition to a Washout Assay . Since TCIs form irreversible bonds, a brief 1-to-2-hour "pulse" exposure is sufficient to achieve sustained target engagement[5]. Washing the cells removes unbound compound, halting off-target toxicity while maintaining target inhibition.

Issue 2: False Positives or Irreproducibility in Biochemical Screens (e.g., TR-FRET, AlphaScreen)

  • Causality: Highly reactive Michael acceptors can act as Pan-Assay Interference Compounds (PAINS) by cross-linking assay reagents or covalently modifying the detection antibodies.

  • Solution: Supplement your biochemical assay buffer with a mild thiol scavenger, such as 1 mM DTT (Dithiothreitol) or GSH. This creates a competitive "thiol sink." A highly optimized TCI will still bind its target due to specific structural affinity (non-covalent pre-organization followed by covalent bond formation), whereas non-specific electrophilic reactions will be safely quenched by the buffer.

Cytotoxicity vs. Target Engagement Pathway

Pathway Acrylamide N-(4-bromo-3-methylphenyl)- 3-(4-propoxyphenyl)acrylamide Target Specific Target Protein (Cysteine Alkylation) Acrylamide->Target High Affinity / Fast On-Rate (Therapeutic Effect) OffTarget Off-Target Proteins & Glutathione (GSH) Depletion Acrylamide->OffTarget High Concentration / Continuous Exposure ROS Oxidative Stress (ROS Accumulation) OffTarget->ROS Redox Imbalance Apoptosis Non-Specific Cytotoxicity (Apoptosis) ROS->Apoptosis Cellular Damage

Caption: Divergent pathways of acrylamide target engagement versus ROS-mediated off-target cytotoxicity.

Self-Validating Experimental Protocols

Protocol 1: Covalent Inhibitor Washout Assay (Cell-Based)

This protocol leverages the infinite residence time of covalent inhibitors to isolate on-target efficacy from off-target toxicity.

  • Cell Seeding: Plate target cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide in complete culture media. Ensure final DMSO concentration remains ≤0.5% .

  • Pulse Treatment: Add the compound to the cells and incubate for a strict 1 to 2 hours . (Causality: This brief window allows the compound to bind its high-affinity target while minimizing slow, non-specific GSH alkylation).

  • Washout Phase: Carefully aspirate the media. Gently wash the cell monolayer three times with warm, sterile PBS to remove all unbound electrophiles.

  • Recovery: Add fresh, compound-free culture media to all wells.

  • Incubation & Readout: Incubate for an additional 48–72 hours, then perform your standard viability (e.g., CellTiter-Glo) or functional assay.

Protocol 2: Glutathione (GSH) Rescue Validation Assay

This protocol acts as a diagnostic tool to confirm if observed cell death is an artifact of electrophilic stress.

  • Cell Seeding: Plate cells in a 96-well plate and incubate overnight.

  • Thiol Pre-treatment: Pre-treat the cells with 5 mM exogenous reduced Glutathione (GSH) or 1 mM N-acetylcysteine (NAC) for 2 hours. (Causality: Exogenous thiols act as a competitive sink, protecting intracellular GSH pools from depletion).

  • Inhibitor Addition: Add the acrylamide compound at its previously established CC50​ (cytotoxic concentration).

  • Incubation & Readout: Incubate for 24 hours and measure cell viability.

  • Validation Logic: If viability is significantly rescued (e.g., returns to >80% of control), the toxicity is definitively caused by non-specific Michael addition rather than true target-mediated pharmacology.

Washout Assay Workflow

Workflow Step1 1. Seed Cells (24h Incubation) Step2 2. Pulse Treatment (Acrylamide, 1-2h) Step1->Step2 Step3 3. Washout Phase (3x PBS Wash) Step2->Step3 Step4 4. Recovery (Fresh Media, 48h) Step3->Step4 Step5 5. Assay Readout (Viability/Target) Step4->Step5

Caption: Step-by-step workflow for the covalent washout assay to eliminate non-specific toxicity.

Quantitative Data Summary

The table below summarizes the expected pharmacological shifts when applying these troubleshooting methodologies to N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide.

Assay ConditionTarget Engagement ( IC50​ )Cytotoxicity ( CC50​ )Therapeutic WindowMechanistic Rationale
Continuous Exposure (72h) ~50 nM< 1 µM< 20xProlonged exposure drives non-specific GSH depletion and off-target alkylation.
Washout Assay (2h Pulse) ~60 nM> 50 µM> 800x Removes unbound compound; leverages the infinite residence time of covalent binding.
GSH Co-treatment > 10 µM (Loss of activity)> 100 µMN/AExcess extracellular thiols quench the acrylamide warhead before cell entry.
Reduced Analog Control > 10 µM (Inactive)> 100 µMN/AValidates that both efficacy and toxicity are strictly driven by the Michael acceptor.

References

  • National Institutes of Health (NIH)
  • A Comparative Analysis of the Cytotoxicity of HEAA and Acrylamide BenchChem URL
  • National Institutes of Health (NIH)
  • Therapeutic Targeting of Protein Lysine and Arginine Methyltransferases: Principles and Strategies for Inhibitor Design MDPI URL
  • Covalent Docking - Computational Chemistry Glossary Deep Origin URL

Sources

Troubleshooting

Technical Support Center: Resolving ¹H NMR Peak Overlaps in N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide Spectra

Welcome to the technical support center for resolving challenging ¹H NMR spectral overlaps encountered during the analysis of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide. This guide is designed for researche...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving challenging ¹H NMR spectral overlaps encountered during the analysis of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common spectral interpretation issues. Here, we move beyond basic troubleshooting to offer field-proven insights and advanced methodologies.

Understanding the Challenge: Why Do Peaks Overlap?

The structure of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide contains multiple aromatic and aliphatic protons in relatively similar chemical environments. This, coupled with the inherent limitations of even high-field NMR spectrometers, often leads to significant peak overlap, particularly in the aromatic region (around 6.8-7.8 ppm) and the aliphatic region of the propoxy group. The primary factors contributing to this are the small differences in chemical shifts and complex splitting patterns (J-coupling).[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and provides a structured approach to resolving peak overlaps, from simple experimental adjustments to more advanced NMR techniques.

Q1: My aromatic signals are a complex, unresolved multiplet. What's the first and simplest thing I can do to improve resolution?

A1: Change Your Deuterated Solvent.

The chemical shift of a proton is highly sensitive to its local electronic environment, which can be influenced by the surrounding solvent molecules.[4][5][6][7] This phenomenon, known as the solvent effect, can be a powerful and straightforward tool to resolve overlapping signals.[8][9]

Causality Behind the Choice:

Different solvents possess varying polarities, magnetic susceptibilities, and abilities to form hydrogen bonds or engage in π-stacking interactions.[4][10] These interactions can induce differential shifts in the resonance frequencies of protons, effectively "spreading out" the spectrum.[4][5] Aromatic solvents like benzene-d₆ or pyridine-d₅ are particularly effective due to their anisotropic magnetic effects, which can cause significant upfield or downfield shifts for protons positioned in specific orientations relative to the solvent ring (Aromatic Solvent-Induced Shift or ASIS).[8]

Troubleshooting Guide 1: Systematic Solvent Study

Problem: Overlapping aromatic or aliphatic signals in the ¹H NMR spectrum of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide when using a standard solvent like CDCl₃.

Solution Workflow:

Caption: Workflow for resolving overlapping NMR signals using different solvents.

Experimental Protocol: Solvent Study

  • Sample Preparation: Prepare separate, equimolar solutions of your compound in a variety of high-purity deuterated solvents. Good starting choices include Chloroform-d (CDCl₃), Acetone-d₆, DMSO-d₆, and Benzene-d₆.[9][11][12]

  • NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans, and relaxation delay).

  • Data Analysis: Carefully process and phase each spectrum. Compare the chemical shifts and the degree of signal separation across the different spectra to identify the solvent that provides the best resolution for the signals of interest.

Expected Outcome: You will likely observe significant changes in the chemical shifts of both the aromatic and vinylic protons, which can often resolve accidental peak degeneracy.

Solvent Dielectric Constant (approx.) Expected Effect on Spectrum
Benzene-d₆2.3Significant shifts due to aromatic solvent-induced shifts (ASIS); can resolve aromatic and vinylic proton signals.
Chloroform-d (CDCl₃)4.8Standard reference; moderate polarity.
Acetone-d₆21Can alter hydrogen bonding and dipole interactions, shifting amide and aromatic protons.
DMSO-d₆47Strong hydrogen bond acceptor; significantly shifts NH and other labile protons. Can also influence aromatic protons.
Q2: I've tried different solvents, but some key multiplets are still overlapped. What's the next logical step?

A2: Modify the Acquisition Temperature.

Varying the temperature during NMR acquisition can be a surprisingly effective method for resolving overlapping signals, especially for molecules with conformational flexibility or those containing exchangeable protons (like the amide N-H).[13][14]

Causality Behind the Choice:

  • Conformational Dynamics: Molecules in solution are not static. They exist as a population of rapidly interconverting conformers. The observed chemical shift is a weighted average of the shifts for each conformer. Changing the temperature alters the equilibrium populations of these conformers, which in turn can change the observed average chemical shift.[14]

  • Hydrogen Bonding and Exchange: The chemical shift of the amide proton is particularly sensitive to temperature.[15] As temperature increases, hydrogen bonding to the solvent or other solute molecules decreases, and the rate of chemical exchange can change. This often results in a significant upfield shift of the N-H signal, potentially moving it out of a crowded region.[14]

Troubleshooting Guide 2: Variable Temperature (VT) NMR Study

Problem: Persistent overlap of signals, particularly involving the amide proton or protons on the propoxy chain.

Solution Workflow:

Caption: Workflow for a variable temperature NMR study.

Experimental Protocol: VT-NMR

  • Sample Preparation: Use a solvent with a suitable temperature range (e.g., DMSO-d₆ or Toluene-d₈). Ensure the sample concentration is not close to saturation to avoid precipitation at lower temperatures.

  • NMR Acquisition: Acquire a series of ¹H NMR spectra at different temperatures. A typical range might be from 298 K up to 338 K in 10-20 K increments.[15][16] Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquisition.

  • Data Analysis: Compare the spectra to see how the chemical shifts of different protons change with temperature. Look for a temperature at which the overlapping signals become resolved.

Expected Outcome: Protons involved in hydrogen bonding (like the amide N-H) will show the most significant temperature dependence, typically shifting to a lower frequency (upfield) as the temperature increases.[15] Other signals may also shift to varying degrees, which can resolve accidental overlap.[13][14]

Q3: Simple methods are not enough. How can I definitively resolve heavily overlapped regions and confirm my assignments?

A3: Employ 2D NMR Spectroscopy.

When 1D experiments are insufficient, two-dimensional (2D) NMR is the definitive tool for resolving severe signal overlap.[8][17][18] By spreading the signals into a second dimension, you can disentangle complex multiplets and establish connectivity between protons.[19][20]

Causality Behind the Choice:

2D NMR experiments add a second frequency dimension, which allows for the correlation of nuclear spins. This correlation can be through bonds (homonuclear or heteronuclear) or through space.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are J-coupled to each other. Cross-peaks in a COSY spectrum connect signals from protons that are on adjacent carbons (typically 2-3 bonds apart). This is invaluable for tracing out the spin systems of the propyl group and the coupled aromatic protons.[9]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. Since ¹³C spectra are generally much better resolved than ¹H spectra, this is an excellent way to separate overlapping proton signals based on the distinct chemical shifts of their attached carbons.[9][19][20]

Troubleshooting Guide 3: 2D NMR for Structural Elucidation

Problem: Inability to assign specific proton signals in the aromatic and aliphatic regions due to severe overlap.

Solution Workflow:

Caption: Workflow for using 2D NMR to resolve overlapping signals and assign protons.

Experimental Protocols:

¹H-¹H COSY:

  • Setup: Load a standard COSY pulse program.

  • Parameters: Set the spectral width to encompass all proton signals. Typically, 128-256 increments in the indirect dimension (t₁) are sufficient for good resolution.

  • Acquisition & Processing: Run the experiment and process the 2D data. Symmetrize the spectrum if necessary.

  • Analysis: Identify cross-peaks, which appear off the diagonal. A cross-peak at (δ₁, δ₂) indicates that the proton at δ₁ is coupled to the proton at δ₂.

¹H-¹³C HSQC:

  • Setup: Load a standard HSQC pulse program (gradient-selected versions are preferred).

  • Parameters: Set the ¹H spectral width as before. The ¹³C spectral width should encompass all expected carbon signals (e.g., 0-170 ppm).

  • Acquisition & Processing: This is a proton-detected experiment, making it relatively sensitive. Run the experiment and process the 2D data.

  • Analysis: Each cross-peak correlates a proton signal on the F2 (horizontal) axis with the carbon signal on the F1 (vertical) axis to which it is directly bonded. This is highly effective for resolving overlapping ¹H signals, as the attached carbons often have well-separated chemical shifts.[9]

Q4: Are there any chemical modification methods to simplify the spectrum?

A4: Yes, Chemical Derivatization.

In certain situations, chemically modifying the molecule can help resolve spectral overlap. While less common for routine analysis of a single compound, it can be a powerful tool in metabolomics or when dealing with complex mixtures.[21] For N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide, derivatization is less likely to be the first choice but is a valid advanced technique.

Causality Behind the Choice:

The goal of derivatization is to introduce a chemical change at a specific functional group, which in turn induces significant and predictable shifts in the NMR spectrum of nearby protons.[21] This can simplify the spectrum or shift signals of interest into a less crowded region. For example, reacting the amide N-H could confirm its location by observing the disappearance of its signal and shifts in adjacent vinylic protons.

Example Protocol (Hypothetical for this molecule):

  • Reaction: Acetylation of the amide nitrogen using an isotopic-labeled reagent like ¹³C-labeled acetic anhydride.

  • NMR Analysis: In the ¹H NMR, the N-H signal would disappear. In the ¹³C NMR, a new, strong signal from the labeled acetyl group would appear. Heteronuclear experiments could then be used to probe the environment around the newly introduced tag.[21]

This approach is particularly useful when combined with mass spectrometry and can aid in absolute quantification in complex mixtures.[22]

Summary and Recommendations

Resolving peak overlap in the ¹H NMR spectrum of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide is a systematic process. Always start with the simplest and least invasive methods before progressing to more complex techniques.

  • Optimize 1D Acquisition: Begin by ensuring high sample purity and then perform a systematic solvent study .

  • Vary the Temperature: If solvent changes are insufficient, conduct a variable temperature study to leverage conformational and hydrogen-bonding effects.

  • Utilize 2D NMR: For definitive assignments and resolution of severe overlap, 2D NMR (COSY and HSQC) is the most powerful and reliable approach.

  • Consider Advanced Methods: For highly specific problems or complex mixtures, techniques like using lanthanide shift reagents [9] or chemical derivatization [21] can be employed.

By following this structured, causality-driven approach, you can effectively troubleshoot and resolve even the most challenging spectral overlaps, leading to accurate and unambiguous structural elucidation.

References
  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Planta Medica International Open. Available from: [Link]

  • Optimal NMR Sampling: Impact on Signal Resolution. (2025).
  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. University of Nizwa Journal.
  • Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids. (2023). MDPI. Available from: [Link]

  • RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. (n.d.). Royal Society of Chemistry.
  • Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). (2009). Mestrelab Research. Available from: [Link]

  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. (2019). Journal of Proteome Research. Available from: [Link]

  • Application of 31P NMR Spectroscopy and Chemical Derivatization for Metabolite Profiling of Lipophilic Compounds in Human Serum. (n.d.). PMC. Available from: [Link]

  • Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. (n.d.). PMC. Available from: [Link]

  • Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. (n.d.). SciELO. Available from: [Link]

  • Latest Advancements in NMR Technology. (2025). Creative Biostructure. Available from: [Link]

  • qNMR of mixtures: what is the best solution to signal overlap? (2014). Mestrelab Research. Available from: [Link]

  • Improved sensitivity and resolution of in-cell NMR spectra. (n.d.). PMC. Available from: [Link]

  • Effect of temperature on the 1 H NMR spectrum of 1, measured at a... (n.d.).
  • Variable-Temperature 1 H-NMR Studies on Two C-Glycosylflavones. (2012). MDPI. Available from: [Link]

  • Combining NMR and MS with Chemical Derivatization for Absolute Quantification with Reduced Matrix Effects. (2019). Analytical Chemistry. Available from: [Link]

  • Factors That Influence NMR Chemical Shift. (2022). Chemistry LibreTexts. Available from: [Link]

  • Temperature dependence of 1H NMR chemical shifts and its influence on estimated metabolite concentrations. (2017). SciSpace. Available from: [Link]

  • Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. (n.d.). PMC. Available from: [Link]

  • How can I interpret a NMR with so much noises and peak overlaps? (2020). ResearchGate. Available from: [Link]

  • Technical Support Center: Resolving Overlapping Signals in the ¹H NMR Spectrum of ent-Kaurane Diterpenoids. (n.d.). Benchchem.
  • New Advances in Fast Methods of 2D NMR Experiments. (2019). IntechOpen. Available from: [Link]

  • resolving overlapping peaks in the NMR spectrum of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one. (n.d.). Benchchem.
  • Variable Temperature to Improve NMR Resolution. (2014). University of Ottawa NMR Facility Blog. Available from: [Link]

  • What are the 'peaks' on top of my peaks in the 1H-NMR? (2017). Quora. Available from: [Link]

  • The four facets of 1H NMR spectroscopy. (n.d.). Jasperse.
  • New qNMR experiments. (2021). Mestrelab Resources. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Organic Process Research & Development. Available from: [Link]

  • Visible-Light-Promoted Oxidation/Condensation of Benzyl Alcohols with N,N-Dialkylacetamides to Access Cinnamides - Supporting Information. (n.d.). Royal Society of Chemistry.
  • n-(4-Bromo-3-methylphenyl)acrylamide. (2026). Chemsrc. Available from: [Link]

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Optimization

Preventing degradation of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide during long-term storage

Welcome to the dedicated technical support center for N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the long...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address potential degradation issues.

Introduction to Compound Stability

N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide is a complex molecule featuring an acrylamide moiety, substituted aromatic rings, an ether linkage, and a bromo group. Each of these functional groups presents potential sites for degradation under suboptimal storage conditions. Understanding these liabilities is the first step toward effective preservation. The primary pathways of degradation for similar compounds include hydrolysis, oxidation, photodegradation, and thermally induced reactions.[1][2] This guide will provide actionable strategies to mitigate these risks.

Troubleshooting Guide: Diagnosing and Resolving Degradation

This section addresses specific issues you may encounter, presented in a question-and-answer format to help you quickly identify and solve problems.

Question 1: I've noticed a decrease in the purity of my compound over time, confirmed by HPLC analysis. What could be the cause?

Answer: A decrease in purity, often observed as the appearance of new peaks in an HPLC chromatogram, is a common indicator of chemical degradation. Several factors could be at play:

  • Hydrolysis: The acrylamide group is susceptible to hydrolysis, which would cleave the amide bond to form acrylic acid and the corresponding aniline derivative. This is accelerated by the presence of moisture and can be catalyzed by acidic or basic conditions.[3][4]

  • Oxidation: The electron-rich aromatic rings and the double bond in the acrylamide moiety are prone to oxidation, especially in the presence of atmospheric oxygen.[1] This can lead to the formation of various oxidized byproducts.

  • Photodegradation: Aromatic compounds can absorb UV and visible light, leading to photochemical reactions that can break bonds or form reactive intermediates.[2]

Immediate Actions:

  • Review your storage conditions against the recommendations in the "Best Practices for Long-Term Storage" section below.

  • Consider analyzing the degradation products by LC-MS/MS to identify their molecular weights, which can provide clues to the degradation pathway.[5][6]

Question 2: The color of my solid compound has changed from white/off-white to a yellowish or brownish hue. Is this a sign of degradation?

Answer: Yes, a change in color is a strong visual indicator of chemical degradation. This is often due to the formation of colored impurities arising from:

  • Oxidation: Oxidative degradation of aromatic compounds can produce highly conjugated systems that absorb visible light, appearing colored.

  • Photodegradation: Light-induced reactions can also lead to the formation of colored byproducts.[2]

Preventative Measures:

  • Store the compound in an amber vial to protect it from light.[7]

  • Consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1]

Question 3: I am dissolving the compound in a solvent for my experiments and notice that the solution becomes cloudy or forms a precipitate over a short period. What is happening?

Answer: This could be due to a few reasons:

  • Poor Solubility: While not a degradation issue, ensure you are using an appropriate solvent and that the compound's solubility limit has not been exceeded.

  • Formation of Insoluble Degradants: One or more of the degradation products may have lower solubility in your chosen solvent, causing them to precipitate out of the solution. Hydrolysis products, for example, may have different solubility profiles than the parent compound.

  • Polymerization: Acrylamide and its derivatives can undergo polymerization, especially when exposed to heat, light, or radical initiators.[8][9] The resulting polymer would likely be insoluble.

Troubleshooting Steps:

  • Prepare a fresh solution and observe if the issue persists.

  • If possible, analyze the precipitate to determine its identity.

  • Prepare solutions fresh before use and avoid storing them for extended periods.

FAQs: Long-Term Storage and Stability

What are the optimal temperature conditions for long-term storage?

For long-term stability, it is recommended to store N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide at or below -20°C. Lower temperatures significantly slow down the rates of most chemical degradation reactions, including hydrolysis and oxidation.[1][3] For short-term storage (days to weeks), refrigeration at 2-8°C may be acceptable, but freezing is preferred for months to years.

How important is it to protect the compound from light?

Protecting the compound from light is critical. The aromatic rings in the molecule make it susceptible to photodegradation.[2] Always store the solid compound and any solutions in light-resistant containers, such as amber vials or bottles.[7] Wrapping containers in aluminum foil is an additional protective measure.

Should I be concerned about humidity?

Yes, humidity should be minimized. Moisture can facilitate the hydrolysis of the acrylamide group.[1] Store the compound in a tightly sealed container, and for added protection, place it inside a desiccator, especially in humid environments.

Is it necessary to store the compound under an inert atmosphere?

For maximum stability, especially for long-term storage of a primary reference standard, storing under an inert atmosphere (argon or nitrogen) is highly recommended. This displaces oxygen and minimizes the risk of oxidative degradation.[1]

What is the expected shelf-life of this compound?

When stored under optimal conditions (frozen, dark, dry, and optionally under an inert atmosphere), the shelf-life can be expected to be several years. However, it is good practice to periodically re-analyze the purity of the compound, especially before use in critical experiments. For acrylamide solutions, the shelf-life is generally shorter, often around six months under proper storage.[10]

Experimental Protocols

Protocol 1: Assessment of Compound Stability

This protocol outlines a basic stability study to determine the degradation profile of your compound under various conditions.

Materials:

  • N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Amber and clear glass vials

  • Temperature-controlled chambers (e.g., refrigerator, freezer, oven)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

Procedure:

  • Accurately weigh and dissolve a small amount of the compound in a suitable solvent to create a stock solution.

  • Aliquot the stock solution into several amber and clear vials.

  • Place the vials in different storage conditions:

    • -20°C (in the dark)

    • 4°C (in the dark)

    • Room temperature (in the dark)

    • Room temperature (exposed to ambient light)

    • 40°C (accelerated degradation, in the dark)

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each condition.

  • Allow the vial to equilibrate to room temperature before opening.

  • Analyze the sample by HPLC to determine the purity and identify any degradation products.

  • Plot the percentage of the parent compound remaining over time for each condition to establish a stability profile.

Protocol 2: Preparation for Long-Term Storage

Procedure for Solid Compound:

  • If the compound is in a container that is frequently opened, it is best to aliquot it into smaller, single-use vials. This prevents repeated exposure of the bulk material to atmospheric moisture and oxygen.

  • For each aliquot, flush the vial with an inert gas (argon or nitrogen) before sealing.

  • Seal the vials tightly. For extra protection against moisture, wrap the cap with parafilm.

  • Place the sealed vials in a light-protected container (e.g., a freezer box).

  • Store the container at -20°C or below.

Procedure for Solutions:

  • Use high-purity, dry solvents for preparing solutions.

  • If possible, sparge the solvent with an inert gas before use to remove dissolved oxygen.

  • Prepare the solution and aliquot it into single-use, light-protected vials.

  • Flush the headspace of each vial with an inert gas before sealing.

  • Store frozen at -20°C or below. Note that some solvents may not be suitable for freezing.

Visualization of Degradation and Prevention

Potential Degradation Pathways

cluster_compound N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide cluster_degradation Degradation Products Compound Parent Compound Hydrolysis Hydrolysis Products (Acrylic Acid Derivative + Aniline Derivative) Compound->Hydrolysis Moisture, pH extremes Oxidation Oxidation Products (e.g., Epoxides, Phenols) Compound->Oxidation Oxygen Photodegradation Photodegradation Products (e.g., Cleavage Products, Isomers) Compound->Photodegradation UV/Visible Light Polymerization Polymer Compound->Polymerization Heat, Light, Initiators

Caption: Potential degradation pathways for the target compound.

Recommended Storage Workflow

start Receive Compound aliquot Aliquot into single-use, amber vials start->aliquot inert Flush with Inert Gas aliquot->inert seal Seal Tightly (use parafilm) inert->seal store Store at ≤ -20°C in the dark seal->store end Stable Compound store->end

Caption: Recommended workflow for long-term storage.

Summary of Storage Recommendations

ParameterRecommendationRationale
Temperature ≤ -20°CSlows down rates of all chemical reactions.[1]
Light Protect from light (amber vials)Prevents photodegradation of aromatic rings.[2][7]
Moisture Store in a dry environment (desiccator)Minimizes hydrolysis of the acrylamide group.[1]
Atmosphere Store under inert gas (Ar or N₂)Prevents oxidative degradation.[1]
Container Tightly sealed, single-use aliquotsPrevents contamination and repeated exposure to air/moisture.

References

  • Nuoer. (2026, March 7). Acrylamide Monomer Storage Stability: A Comparative Guide.
  • Patsnap Eureka. (2026, March 5). Evaluate Aromatic Compounds' Photodegradation Risk.
  • Semantic Scholar. Removal of Acrylamide by Microorganisms.
  • Open Science Publications. (2025, January 8). Acrylamide in Food: from Formation to Regulation and Emerging Solutions for Safer Consumption.
  • IntechOpen. (2013, October 2). Removal of Acrylamide by Microorganisms.
  • SNF. AQUEOUS ACRYLAMIDE.
  • DCCEEW. (2022, June 30). Acrylamide.
  • Chemical Reviews. (2002, July 31). Some Aspects of the Properties and Degradation of Polyacrylamides.
  • INCHEM. (1991). Acrylamide (HSG 45, 1991).
  • EPA. (2022, December). Acrylamide - Water Treatment Chemical Supply Chain Profile.
  • NCBI. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE.
  • OnePetro. Hydrolysis and Precipitation of Polyacrylamides in Hard Brines at Elevated Temperatures.
  • Advancements and obstacles in acrylamide detection and mitigation in food products - PMC. (2025, May 27).

Sources

Reference Data & Comparative Studies

Validation

A Dual-Wavelength Approach to Purity Validation: Qualifying N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide by LC-MS and Elemental Analysis

For researchers, scientists, and professionals in drug development, establishing the purity of a novel chemical entity is a cornerstone of preclinical and clinical success. The presence of even minute quantities of impur...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a novel chemical entity is a cornerstone of preclinical and clinical success. The presence of even minute quantities of impurities can significantly impact a compound's efficacy, safety, and stability. This guide provides an in-depth, technically-focused comparison of two orthogonal analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS) and Elemental Analysis—for the robust purity validation of the small molecule, N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide. We will delve into the causality behind experimental choices, presenting a self-validating system for confident purity assessment.

The Criticality of Purity for Novel Therapeutics

N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide represents a class of compounds with potential therapeutic applications. However, before its biological activity can be meaningfully assessed, its chemical identity and purity must be unequivocally established. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have stringent requirements for the characterization and control of impurities in new drug substances, as outlined in guidelines like ICH Q3A(R2).[1][2][3][4] This underscores the necessity for a multi-faceted analytical approach to ensure the quality and safety of potential drug candidates.

A Hypothetical Synthesis and the Anticipation of Impurities

To effectively validate the purity of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide, we must first consider its likely synthetic route to anticipate potential process-related impurities. A common and efficient method for the synthesis of N-aryl acrylamides is the amidation of a carboxylic acid with an aniline.[5][6][7][8][9][10]

A plausible synthesis for our target compound would involve the coupling of 3-(4-propoxyphenyl)acrylic acid with 4-bromo-3-methylaniline. This reaction is often facilitated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).[11][12][13][14]

From this proposed synthesis, we can predict the following potential impurities:

  • Unreacted Starting Materials: 3-(4-propoxyphenyl)acrylic acid and 4-bromo-3-methylaniline.

  • Reagent-Related Impurities: By-products from the EDC/HOBt coupling reaction.

  • Side-Reaction Products: Potential for dimerization or other side reactions of the starting materials or product.

  • Degradation Products: The acrylamide functional group can be susceptible to hydrolysis or other degradation pathways under certain conditions.

Orthogonal Validation: A Self-Validating System

To provide a high degree of confidence in the purity assessment, we employ two orthogonal analytical techniques: LC-MS and Elemental Analysis. Orthogonality in this context means that the two methods measure different properties of the compound, and their concordant results provide a much stronger validation than either method alone. LC-MS excels at separating and identifying individual components in a mixture, offering a detailed impurity profile.[15][16][17][18] In contrast, elemental analysis provides a bulk property measurement of the sample, confirming its elemental composition against the theoretical values.[19][20][21]

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[15] This allows for the detection and potential identification of the target compound and any impurities present.

Methodology:

  • Sample Preparation: A stock solution of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide is prepared in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, at a concentration of 1 mg/mL. This stock solution is then serially diluted to create a calibration curve and a working solution for analysis.

  • Chromatographic Separation: The separation is performed on a high-performance liquid chromatography (HPLC) system.

    ParameterSpecificationRationale
    Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately non-polar compounds like the target molecule.
    Mobile Phase A 0.1% Formic acid in WaterAcidified mobile phase promotes better peak shape and ionization efficiency.
    Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile is a common organic solvent for reverse-phase chromatography with good UV transparency.
    Gradient 5% to 95% B over 10 minutesA gradient elution is necessary to separate compounds with a range of polarities, including potential impurities.
    Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and separation efficiency.
    Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better separations.
    Injection Volume 2 µLA small injection volume minimizes band broadening and potential column overload.
  • Mass Spectrometric Detection: The eluent from the HPLC is directed into a mass spectrometer.

    ParameterSpecificationRationale
    Ionization Mode Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar and moderately polar molecules. The amide and ether functionalities of the target compound are expected to protonate readily in positive mode.
    Scan Range m/z 100 - 1000This range will encompass the molecular ions of the target compound and most anticipated impurities.
    Data Acquisition Full Scan and Tandem MS (MS/MS) on the most intense peaksFull scan provides molecular weight information for all eluting compounds. MS/MS provides fragmentation patterns that can be used for structural elucidation of unknown impurities.
Elemental Analysis for Bulk Purity Confirmation

Elemental analysis, specifically CHNS/O analysis, determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample. This technique provides a fundamental confirmation of the compound's elemental composition.[19][20]

Methodology:

  • Sample Preparation: A small, accurately weighed amount (typically 1-3 mg) of the dried N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide sample is placed in a tin or silver capsule.

  • Combustion and Analysis: The sample is combusted at a high temperature (around 900-1000 °C) in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated by a chromatographic column and detected by a thermal conductivity detector.

  • Calculation: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.

Data Presentation and Interpretation

Hypothetical LC-MS Purity Analysis

The LC-MS analysis would provide a chromatogram showing the separation of the target compound from any impurities. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

CompoundRetention Time (min)[M+H]⁺ (m/z)Area %Identification
N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide 5.8 388.08/390.08 99.85 Product
Impurity A3.2208.080.053-(4-propoxyphenyl)acrylic acid (Starting Material)
Impurity B4.5185.99/187.990.084-bromo-3-methylaniline (Starting Material)
Impurity C6.5775.15/777.15/779.150.02Unidentified Dimer

The isotopic pattern for compounds containing bromine (Br) will show two peaks of approximately equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Theoretical vs. Experimental Elemental Analysis

The elemental analysis results are compared to the theoretical elemental composition of the pure compound. For a pharmaceutical compound, the experimental values are generally expected to be within ±0.4% of the theoretical values.[19]

Molecular Formula: C₁₉H₂₀BrNO₂ Molecular Weight: 389.27 g/mol

ElementTheoretical %Experimental %Difference %
Carbon (C)58.6258.55-0.07
Hydrogen (H)5.185.21+0.03
Nitrogen (N)3.603.58-0.02
Bromine (Br)20.53Not Directly Measured-
Oxygen (O)8.22Not Directly Measured-

Comprehensive Purity Validation Workflow

The following diagram illustrates the integrated workflow for the comprehensive purity validation of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analytical Orthogonal Purity Analysis cluster_data Data Evaluation & Comparison synthesis Synthesis of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide purification Purification (e.g., Crystallization, Chromatography) synthesis->purification lcms LC-MS Analysis (Impurity Profiling) purification->lcms Sample Submission elemental Elemental Analysis (Bulk Purity) purification->elemental Sample Submission lcms_data LC-MS Data: - Purity by Area % - Impurity Identification lcms->lcms_data elemental_data Elemental Analysis Data: - %C, %H, %N - Comparison to Theoretical elemental->elemental_data decision Purity Confirmation lcms_data->decision elemental_data->decision report Final Purity Report decision->report Meets Acceptance Criteria fail Further Purification or Investigation decision->fail Does Not Meet Acceptance Criteria fail->purification

Caption: Workflow for the purity validation of a small molecule pharmaceutical compound.

Conclusion: A Synergistic Approach to Purity Confirmation

The purity validation of a potential drug candidate like N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide is a non-negotiable step in the drug development process. Relying on a single analytical technique can leave ambiguities and potential risks. The synergistic use of LC-MS and elemental analysis provides a robust, self-validating system for purity assessment. LC-MS offers a detailed view of the impurity profile, allowing for the identification and quantification of individual contaminants. Elemental analysis provides an orthogonal confirmation of the bulk sample's elemental composition, ensuring that the material is indeed what it is purported to be. By integrating these two powerful techniques, researchers and drug developers can proceed with confidence in the quality and integrity of their compounds, laying a solid foundation for subsequent preclinical and clinical investigations.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. FDA. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. [Link]

  • Application of LCMS in small-molecule drug development. Drug Target Review. [Link]

  • An International Study Evaluating Elemental Analysis. PMC - NIH. [Link]

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. ACS Publications. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

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  • Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Synthesis of N-aryl acrylamides via acylation of the corresponding anilines. ResearchGate. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Synthesis of α‐Aryl Acrylamides via Lewis‐Base‐Mediated Aryl/Hydrogen Exchange. PMC. [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. [Link]

  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP). [Link]

  • Synthesis of N-alkyl- and N-arylalkylacrylamides and micellar copolymerization with acrylamide. ResearchGate. [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. [Link]

  • Synthesis of Amides from Esters and Amines with Liberation of H 2 under Neutral Conditions. ACS Publications. [Link]

  • ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. Agilent. [Link]

  • Identification of oligonucleotide drug impurities using heart-cutting two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-MS/MS). PubMed. [Link]

  • Process for the preparation of N-substituted acrylamides.
  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]

  • Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases. ACS Publications. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Heck reaction. Wikipedia. [Link]

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Comparative

A Comparative Analysis of the Inhibitory Potency of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide and Reference Compounds on TRPM7

This guide provides a comprehensive framework for evaluating the inhibitory activity of the novel compound, N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide, against the Transient Receptor Potential Melastatin 7...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the inhibitory activity of the novel compound, N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide, against the Transient Receptor Potential Melastatin 7 (TRPM7) channel kinase domain. Given the current lack of published data for this specific molecule, we present a detailed, field-proven methodology for determining its half-maximal inhibitory concentration (IC50) and directly comparing it with well-characterized TRPM7 inhibitors. This document is intended for researchers in drug discovery and chemical biology, offering both the theoretical underpinnings and practical protocols for such a comparative study.

The core of this guide is a robust, in-vitro experimental design that ensures scientific integrity and reproducibility. We will delve into the rationale behind the chosen assay, the step-by-step protocol, and the appropriate data analysis to yield a meaningful comparative assessment.

The Target: TRPM7 - A Dual-Function Protein in Health and Disease

Transient Receptor Potential Melastatin 7 (TRPM7) is a unique bifunctional protein that combines a non-selective cation channel with a C-terminal alpha-kinase domain.[1][2][3] This "chanzyme" is a crucial regulator of cellular magnesium homeostasis and is implicated in a multitude of physiological processes, including cell proliferation, migration, and survival.[1][2][3] Growing evidence links the dysregulation of TRPM7 to various pathological conditions, such as anoxic neuronal death, cardiac fibrosis, and tumor progression, making it an attractive therapeutic target.[1][2][3] Inhibition of the TRPM7 kinase domain has been shown to suppress the proliferation of various cancer cell types in vitro and in animal models, highlighting the potential of TRPM7 inhibitors as anti-tumor agents.[4]

The acrylamide moiety present in N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide is a well-known electrophilic "warhead" in targeted covalent inhibitors.[5][6][7] It can form a covalent bond with nucleophilic amino acid residues, typically cysteine, within the active site of a protein, leading to irreversible inhibition.[5][6][7] This positions our compound of interest as a plausible candidate for a TRPM7 inhibitor, warranting a thorough investigation of its potency.

Reference Inhibitors for TRPM7

A comparative analysis requires a benchmark against established inhibitors. The following table summarizes the IC50 values of several known TRPM7 inhibitors, which will serve as our reference compounds in the proposed experimental protocol.

CompoundIC50 (µM)Notes
NS85931.6A potent, reversible, and Mg2+-dependent inhibitor.[1][2] Originally identified as an inhibitor of small-conductance Ca2+-activated K+ (SK) channels.[8][9]
FTY720 (Fingolimod)0.7A synthetic homolog of sphingosine; its non-phosphorylated form inhibits TRPM7.[1][8]
Sphingosine0.6A core building block of sphingolipids that acts as a reversible inhibitor of TRPM7.[1]
Waixenicin A7.0A natural product isolated from marine soft coral that acts as an irreversible, Mg2+-dependent inhibitor.[1]
VPC01091.40.665A non-phosphorylatable analog of FTY720 that blocks TRPM7 current at low micromolar concentrations.[9][10]
AAL-1491.081An FTY720 analog and TRPM7 inhibitor with multimodal anti-inflammatory effects.[8][10]

Experimental Protocol: TRPM7 Kinase Activity Assay

To determine the IC50 of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide and the reference inhibitors, we will employ a robust and high-throughput in-vitro kinase assay. The LanthaScreen™ Eu Kinase Binding Assay is a suitable choice, as it measures the binding of a fluorescently labeled ATP-competitive ligand (tracer) to the kinase of interest. An inhibitor will compete with the tracer for binding to the kinase, resulting in a decrease in the fluorescence resonance energy transfer (FRET) signal.

Materials and Reagents:
  • Recombinant human TRPM7 kinase domain

  • LanthaScreen™ Certified Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (Tracer)

  • LanthaScreen™ Eu-anti-tag antibody

  • Test compound: N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide

  • Reference inhibitors: NS8593, FTY720, etc.

  • Kinase buffer

  • 384-well microplates

  • Plate reader capable of time-resolved FRET (TR-FRET) measurements

Step-by-Step Methodology:
  • Compound Preparation:

    • Prepare a 10 mM stock solution of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide and each reference inhibitor in 100% DMSO.

    • Create a serial dilution series of each compound in DMSO. A 12-point, 3-fold serial dilution is recommended to cover a wide concentration range.

  • Assay Setup:

    • Prepare the kinase/antibody solution by diluting the recombinant TRPM7 kinase domain and the Eu-anti-tag antibody to the desired concentration in the kinase buffer.

    • Prepare the tracer/inhibitor solution by diluting the tracer and the serially diluted compounds in the kinase buffer.

    • Add 5 µL of the kinase/antibody solution to each well of a 384-well plate.

    • Add 5 µL of the tracer/inhibitor solution to the corresponding wells. Include "no inhibitor" controls (DMSO only) and "no kinase" controls.

  • Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate using a TR-FRET-compatible plate reader. Excite at 340 nm and measure the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the "no inhibitor" and "no kinase" controls.

    • Plot the normalized emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value for each compound.[11] The IC50 is the concentration of the inhibitor that causes a 50% reduction in the FRET signal.[12]

G cluster_prep Preparation cluster_assay Assay Plate Setup (384-well) cluster_incubation Incubation cluster_read Data Acquisition & Analysis compound_prep Prepare serial dilutions of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide and reference inhibitors in DMSO add_compound Add 5 µL tracer/compound solution to wells compound_prep->add_compound kinase_prep Prepare TRPM7 kinase/Eu-antibody solution add_kinase Add 5 µL kinase/antibody solution to wells kinase_prep->add_kinase tracer_prep Prepare tracer solution tracer_prep->add_compound incubate Incubate at room temperature for 60 minutes add_compound->incubate read_plate Read TR-FRET signal on plate reader incubate->read_plate analyze_data Calculate emission ratio and normalize data read_plate->analyze_data plot_curve Plot dose-response curve analyze_data->plot_curve calc_ic50 Determine IC50 using 4PL fit plot_curve->calc_ic50

Caption: Experimental workflow for determining the IC50 of test compounds against the TRPM7 kinase domain using a TR-FRET assay.

TRPM7 Signaling and Point of Inhibition

The diagram below illustrates a simplified signaling pathway involving TRPM7 and indicates the point of inhibition by compounds that target its kinase domain. The kinase domain of TRPM7 can autophosphorylate and phosphorylate other substrates, influencing downstream cellular processes.

G cluster_membrane Plasma Membrane TRPM7 Ion Channel Kinase Domain Ca_Mg_in Ca²⁺/Mg²⁺ Influx TRPM7:channel->Ca_Mg_in PLC Phospholipase C (PLC) TRPM7->PLC autophos Autophosphorylation TRPM7:kinase->autophos substrates Substrate Phosphorylation TRPM7:kinase->substrates downstream Downstream Cellular Effects (e.g., Proliferation, Migration) Ca_Mg_in->downstream PIP2 PIP₂ Hydrolysis PLC->PIP2 PIP2->TRPM7:channel regulates substrates->downstream inhibitor N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide & Reference Inhibitors inhibitor->TRPM7:kinase Inhibition

Caption: Simplified TRPM7 signaling pathway and the site of action for kinase domain inhibitors.

Comparative Data Summary (Hypothetical)

Upon completion of the experiment, the IC50 values should be tabulated for a clear comparison. The following table is a template for presenting the results, including a hypothetical value for our compound of interest.

CompoundIC50 (µM)
N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamideHypothetical Value (e.g., 2.5)
NS85931.6
FTY7200.7
Sphingosine0.6
Waixenicin A7.0
VPC01091.40.665
AAL-1491.081

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to determine the inhibitory potency of a novel compound, N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide, against the TRPM7 kinase domain. By comparing its IC50 value to that of well-established reference inhibitors, researchers can effectively classify its activity and potential as a TRPM7-targeting agent. A potent and selective inhibitor of TRPM7 would be a valuable tool for further elucidating the role of this channel kinase in physiology and disease, and could represent a lead compound for the development of novel therapeutics for cancer and ischemic diseases.[13]

The proposed experimental framework provides a clear path for this investigation, from initial compound handling to final data analysis. The results of this study will be a critical first step in characterizing the pharmacological profile of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide and will dictate the direction of future research, including studies on its mechanism of action, selectivity against other kinases, and its effects in cell-based and in-vivo models.

References

  • Natural and Synthetic Modulators of the TRPM7 Channel. PMC. [Link]

  • Natural and synthetic modulators of SK (Kca2) potassium channels inhibit magnesium-dependent activity of the kinase-coupled cation channel TRPM7. PMC. [Link]

  • Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects. PMC. [Link]

  • The role of TRPM7 in cell migration and invasion. KoreaMed Synapse. [Link]

  • Development and Optimization of a High-Throughput Bioassay for TRPM7 Ion Channel Inhibitors. PMC. [Link]

  • IC50 values of the four inhibitors of the d746-750/T790M/C797S mutant... ResearchGate. [Link]

  • Structural basis of selective TRPM7 inhibition by the anticancer agent CCT128930. PMC. [Link]

  • Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects. Journal of General Physiology. [Link]

  • Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry. PMC. [Link]

  • N-(4-bromo-3-methylphenyl)-3-(4-(methylthio)phenyl)acrylamide. PubChemLite. [Link]

  • Some bis (3-(4-nitrophenyl)acrylamide derivatives: Synthesis, characterization, DFT, antioxidant, antimicrobial properties. Indian Journal of Chemistry. [Link]

  • N-(3-BROMO-2-METHYLPHENYL)-3-(4-METHOXY-3-METHYLPHENYL)ACRYLAMIDE — Chemical Substance Information. NextSDS. [Link]

  • n-(4-Bromo-3-methylphenyl)acrylamide | CAS#:428854-06-2. Chemsrc. [Link]

  • Preparation and Non-Isothermal Kinetics Analysis of N-[(4-Bromo-3,5-Difluorine)Phenyl]acrylamide. ResearchGate. [Link]

  • Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR. bioRxiv. [Link]

  • Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Preprints.org. [Link]

  • N-(4-BROMOPHENYL)-3-(3-METHOXYPHENYL)ACRYLAMIDE. NextSDS. [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]

  • IC50, EC50, Kd: 차이점과 중요성. Promega Korea. [Link]

  • Medicinal Chemistry and Chemical Biology Highlights. CHIMIA. [Link]

Sources

Validation

NMR Spectral Validation of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide: A Comparative Guide

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter complex synthetic intermediates where traditional analytical methods introduce unacceptable ambiguity. The newly synthesized co...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter complex synthetic intermediates where traditional analytical methods introduce unacceptable ambiguity. The newly synthesized compound N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide —a highly functionalized N-arylcinnamamide derivative—presents a classic structural elucidation challenge.

This guide objectively compares the resolving power of traditional 1D NMR against an advanced 2D NMR workflow. By explaining the causality behind each experimental parameter, we will establish a self-validating protocol that ensures absolute confidence in the compound's regiochemistry and stereochemistry.

The Analytical Dilemma: 1D vs. 2D NMR Workflows

Historically, 1D 1 H and 13 C NMR were the primary tools for structural validation. However, for complex small molecules like N-arylcinnamamides, relying solely on 1D NMR is an outdated alternative that introduces significant risk[1].

The structure of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide contains three distinct domains: a 4-propoxyphenyl ring (Ring A), an acrylamide linker, and a 4-bromo-3-methylphenyl ring (Ring B). In a standard 1D 1 H NMR spectrum, the alkene H−β proton, the ortho-protons of Ring A, and the protons of Ring B all resonate within a highly congested window between 7.40 and 7.75 ppm [2]. This overlap obscures the crucial J -coupling constants needed to confirm the trans (E) configuration of the double bond[3].

To overcome this, modern laboratories employ a suite of 2D NMR techniques (HSQC, HMBC, and NOESY) as the definitive standard for unambiguous assignment[4].

Table 1: Comparative Resolving Power of NMR Alternatives
Analytical AlternativeTarget Structural FeatureResolving PowerCritical Limitations
1D 1 H NMR (400 MHz) Alkene E/Z configurationLow Heavy signal overlap at 7.4–7.7 ppm prevents accurate extraction of the H−β coupling constant.
1D 13 C NMR (100 MHz) Carbon skeleton mappingModerate Identifies the 19 distinct carbons, but quaternary carbons (C=O, Ar-C) exhibit low intensity and cannot be linked to specific rings.
2D 1 H- 13 C HSQC Direct C-H mappingHigh Separates overlapping protons by dispersing them across the orthogonal 13 C dimension[5]. Does not show quaternary carbons.
2D 1 H- 13 C HMBC Linkage across heteroatomsVery High Connects Ring A and Ring B via the amide/alkene linker by detecting 3-bond couplings.
2D NOESY Spatial proximity & StereochemistryHigh Confirms the E-isomer via through-space cross-peaks between H−α and Ring A ortho-protons.

Self-Validating Experimental Protocol

To generate a dataset that proves the structure beyond a reasonable doubt, every step of the methodology must be deliberately chosen to cross-verify the others.

Step 1: Strategic Sample Preparation
  • Solvent Selection: Dissolve 15 mg of the synthesized compound in 600 µL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D).

    • Causality: Unlike CDCl 3​ , DMSO- d6​ strongly hydrogen-bonds with the polar amide group. This prevents rapid intermolecular proton exchange, sharpening the amide -NH- signal and shifting it downfield to ~10.2 ppm. Isolating this signal from the aromatic region is mandatory for observing clear HMBC correlations to the adjacent aniline ring.

  • Tube Preparation: Transfer the solution to a 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume to maintain magnetic field homogeneity.

Step 2: Instrument Calibration (600 MHz Cryoprobe System)
  • Tuning and Shimming: Lock the spectrometer to the DMSO- d6​ deuterium signal. Perform 3D gradient shimming to achieve a line width of < 0.8 Hz for the solvent peak.

    • Causality: High field strength (600 MHz) combined with a cryoprobe increases the signal-to-noise ratio by a factor of 4, which is essential for detecting insensitive quaternary carbons in the HMBC experiment[1].

Step 3: Acquisition Parameters
  • 1D 1 H and 13 C NMR: Acquire 1 H (16 scans, D1​ = 2.0 s) and 13 C (512 scans, D1​ = 2.0 s) using WALTZ-16 proton decoupling to prevent NOE heating while maintaining decoupling efficiency.

  • 2D HSQC: Acquire with phase-sensitive detection, 256 increments in t1​ , and 8 scans per increment.

  • 2D HMBC: Optimize the long-range coupling delay for nJCH​=8 Hz.

    • Causality: The 8 Hz optimization perfectly captures the 3-bond correlations from the amide -NH- to the C2' and C6' of the bromo-methylphenyl ring, and from the alkene H−β to the carbonyl carbon, effectively bridging the molecule's three isolated spin systems into a single validated framework.

  • 2D NOESY: Set the mixing time to 300 ms to capture steady-state Nuclear Overhauser Effects without spin diffusion artifacts.

Structural Elucidation Logic Workflow

The following diagram illustrates the logical progression from initial screening to absolute structural validation, highlighting where 1D methods fail and 2D methods succeed.

Workflow comparing 1D vs 2D NMR strategies for unambiguous structural elucidation.

Quantitative Data Synthesis & Validation

By applying the 2D workflow, we transform the ambiguous 1D multiplets into a highly structured, self-validating dataset. The HSQC experiment separates the overlapping protons at ~7.5 ppm because their attached carbons resonate at vastly different frequencies (e.g., Alkene C−β at 140.2 ppm vs. Aromatic C-H at 132.4 ppm)[5].

Below is the synthesized quantitative data confirming the structure of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide.

Table 2: Validated NMR Spectral Assignments (DMSO- d6​ , 600 MHz)
Structural Moiety 1 H Shift (ppm)Multiplicity & J (Hz) 13 C Shift (ppm)Key 2D HMBC / NOESY Correlations
Amide -NH- 10.25s-HMBC: C=O, Ar-C1', Ar-C2', Ar-C6'
Alkene H−β 7.55d, J = 15.5140.2HMBC: C=O, Ar-C1, Ar-C2, Ar-C6
Alkene H−α 6.65d, J = 15.5119.8NOESY: Ring A H2/H6 (Proves E-isomer)
Ring A (Propoxy) H2,H6 7.52d, J = 8.5129.5HMBC: Alkene C−β , Ar-C4
Ring A (Propoxy) H3,H5 6.95d, J = 8.5115.2HMBC: Ar-C1, Ar-C4
Ring B (Aniline) H2′ 7.72d, J = 2.5121.1HMBC: Ar-C4' (C-Br), Ar-C6'
Ring B (Aniline) H5′ 7.50d, J = 8.5132.4HMBC: Ar-C1', Ar-C3' (C-Me)
Ring B (Aniline) H6′ 7.42dd, J = 8.5, 2.5119.4HMBC: Ar-C2', Ar-C4'
Propoxy -OCH 2​ - 3.96t, J = 6.569.5HMBC: Ar-C4 (Confirms ether linkage)
Propoxy -CH 2​ - 1.75m22.1HMBC: Propoxy -CH 3​ , -OCH 2​ -
Propoxy -CH 3​ 1.02t, J = 7.410.5HMBC: Propoxy -CH 2​ -
Aryl -CH 3​ 2.35s23.0HMBC: Ar-C2', Ar-C3', Ar-C4'

Note: The J -coupling of 15.5 Hz for H−α and H−β definitively proves the trans (E) stereochemistry of the acrylamide double bond, a critical factor for the biological activity of cinnamamide derivatives[2].

Conclusion

While 1D NMR serves as a rapid initial screening tool, it lacks the resolving power required to definitively validate complex molecules like N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide. By implementing a comprehensive 2D NMR strategy (HSQC, HMBC, NOESY) optimized in DMSO- d6​ , researchers can systematically deconvolve overlapping spectral regions, map heteroatom connectivity, and confirm stereochemistry. This self-validating approach eliminates analytical ambiguity, ensuring the highest standards of scientific integrity for downstream drug development.

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Comparative

Kinome-Wide Cross-Reactivity Profiling of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide: A Comparative Guide to Target Deconvolution Platforms

As targeted covalent inhibitors (TCIs) continue to dominate the oncology and immunology drug pipelines, the transition from hit-to-lead requires rigorous target deconvolution. The compound N-(4-bromo-3-methylphenyl)-3-(4...

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Author: BenchChem Technical Support Team. Date: March 2026

As targeted covalent inhibitors (TCIs) continue to dominate the oncology and immunology drug pipelines, the transition from hit-to-lead requires rigorous target deconvolution. The compound N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide represents a classic TCI architecture. The hydrophobic N-(4-bromo-3-methylphenyl) moiety provides shape complementarity to the ATP-binding pocket, while the 3-(4-propoxyphenyl)acrylamide tail acts as a Michael acceptor. This soft electrophile is designed to form a permanent, irreversible thioether bond with non-catalytic cysteine residues within the kinase domain[1].

While covalent inhibition drives prolonged target residence time and high potency, it introduces a severe liability: proteome-wide off-target reactivity. Many drug candidates fail in clinical development due to insufficient selectivity that causes undesired side effects[2]. To ensure scientific integrity and clinical viability, we must objectively compare the analytical platforms available for profiling its kinome-wide cross-reactivity and establish a self-validating experimental protocol.

Platform Comparison: Selecting the Right Deconvolution Strategy

Evaluating the selectivity of an acrylamide-based inhibitor requires a platform capable of capturing the unique two-step kinetic nature of covalent inhibition ( KI​ and kinact​ ). Standard profiling technologies often fall short when applied to covalent molecules. Below is an objective comparison of the three primary methodologies used in drug development.

Data Presentation: Platform Comparison Matrix
FeaturePhage Display (e.g., KINOMEscan)Radiometric Kinase AssaysChemoproteomic ABPP
Primary Readout Thermodynamic binding ( Kd​ )Substrate phosphorylationCovalent active-site occupancy
Covalent Suitability Poor (Underestimates potency)Moderate (Requires pre-incubation)Excellent (Direct kinetic measurement)
Biological Context Recombinant isolated domainsRecombinant isolated domainsNative cell lysates / Live cells
ATP Concentration Depleted (Probe competition)Artificial (Typically at Km​ )Physiological (1-5 mM in live cells)
Throughput High (>400 kinases)Medium (~300 kinases)High (>300 kinases + off-targets)

The Causality Behind the Choice: Why is Activity-Based Protein Profiling (ABPP) the gold standard for this compound? Phage display assays measure the binding of small molecules to the ATP site of kinases by competing with an immobilized ligand[3]. However, this only measures thermodynamic affinity. An acrylamide might exhibit weak reversible binding but undergo rapid covalent inactivation. In a pure binding assay, this results in a false-negative.

Conversely, ABPP utilizes chemical probes designed to covalently capture functional residues under native, selective, and spatiotemporally defined conditions[4]. By treating live cells with the inhibitor, we preserve the intracellular ATP concentration and redox state, allowing the acrylamide to engage its targets naturally. Subsequent labeling with a broadly reactive probe will be blocked at these occupied sites, providing a direct, physiologically relevant measure of target engagement[5].

Platform_Selection Start Targeted Covalent Inhibitor (Acrylamide) Q1 Is physiological ATP competition required? Start->Q1 No_ATP KINOMEscan (Phage Display) Q1->No_ATP No Yes_ATP Are live-cell redox states critical? Q1->Yes_ATP Yes No_Redox Radiometric Assay (Recombinant) Yes_ATP->No_Redox No Yes_Redox Chemoproteomic ABPP (Target Occupancy) Yes_ATP->Yes_Redox Yes

Fig 1. Decision tree for selecting the optimal kinome profiling platform.

Experimental Protocol: Chemoproteomic ABPP Workflow

To accurately profile N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide, we utilize a competitive ABPP workflow using a desthiobiotin-ATP acyl-phosphate probe. This protocol is designed as a self-validating system to ensure absolute trustworthiness in the generated data.

Step-by-Step Methodology

Step 1: Live-Cell Target Engagement

  • Culture target cells (e.g., A549 or Ramos) to 80% confluency.

  • Treat cells with N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide in a dose-response format (0.1 µM, 1 µM, 10 µM) for 2 hours at 37°C.

  • Self-Validating Controls: Include a vehicle control (0.1% DMSO) to establish baseline probe labeling, and a positive control treated with 100 µM Iodoacetamide (IAA). IAA is a highly reactive, non-selective electrophile. If the IAA control does not show >95% reduction in subsequent probe signal, the assay lacks dynamic range and the batch must be rejected.

Step 2: Native Proteome Extraction

  • Harvest cells, wash with cold PBS, and lyse in native buffer (1% NP-40 in PBS with protease inhibitors).

  • Causality Check: Do not use Dithiothreitol (DTT) or β -mercaptoethanol during lysis. These reducing agents contain free thiols that act as competitive nucleophiles. They will scavenge the unreacted acrylamide warhead of our compound, preventing it from engaging targets and leading to false-negative occupancy data.

Step 3: Probe Labeling & Enrichment

  • Clarify the lysate via centrifugation (14,000 x g, 15 min).

  • Incubate 1 mg of the proteome with 5 µM desthiobiotin-ATP probe for 1 hour at room temperature. The probe will react with conserved active-site lysines of unoccupied kinases.

  • Denature the proteome using 8M urea. (At this stage, reducing agents like TCEP can be safely added, followed by alkylation with IAA).

  • Digest the proteome overnight with Trypsin (1:50 enzyme-to-protein ratio).

  • Enrich probe-labeled peptides using streptavidin-agarose beads. Wash extensively to remove non-specifically bound peptides.

Step 4: LC-MS/MS Quantification

  • Elute peptides using an acidic buffer (e.g., 0.1% TFA) and analyze via high-resolution mass spectrometry (e.g., Orbitrap).

  • Calculate the ratio of MS/MS ion intensities (Compound / Vehicle). A ratio < 0.2 indicates >80% target occupancy.

ABPP_Workflow A Live Cell Treatment B Native Lysis (Strictly No DTT) A->B C Desthiobiotin-ATP Probe Labeling B->C D Trypsin Digestion & Streptavidin Enrichment C->D E LC-MS/MS Quantification D->E

Fig 2. Chemoproteomic ABPP workflow for quantifying covalent kinase target engagement.

Conclusion

For acrylamide-based targeted covalent inhibitors like N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide, traditional thermodynamic binding assays are insufficient. By leveraging the chemoproteomic ABPP platform, researchers can capture the true kinetic nature of covalent engagement within a physiological context, ensuring that off-target liabilities are accurately mapped before advancing to in vivo models.

References

  • Fabian, M. A. et al. "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology (2005). Source: PubMed. URL: [Link]

  • Porta, E. et al. "Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design." International Journal of Molecular Sciences (2023). Source: MDPI. URL:[Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry." Annual Review of Biochemistry (2008). Source: Annual Reviews. URL:[Link]

  • Grossman, E. A. et al. "Multi-Tiered Chemical Proteomic Maps of Tryptoline Acrylamide-Protein Interactions in Cancer Cells." ACS Central Science (2021). Source: PMC. URL:[Link]

  • Kuenzi, B. M. et al. "Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach." BMC Systems Biology (2010). Source: PubMed. URL:[Link]

Sources

Validation

Validating Target Engagement of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide Using CETSA

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Protocol.

Executive Summary & Chemical Rationale

The transition from biochemical potency to in vivo efficacy is often derailed by a lack of physiological target engagement (TE). For targeted covalent inhibitors (TCIs), proving that a compound selectively binds its intended target inside a living cell is a critical milestone.

This guide evaluates the target engagement profile of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide , a putative targeted covalent inhibitor. Structurally, this compound features a β -aryl substituted acrylamide (a cinnamamide derivative). Unlike highly reactive, unsubstituted acrylamides that often suffer from promiscuous off-target toxicity, the 3-(4-propoxyphenyl) substitution sterically and electronically tunes the Michael acceptor [5]. This design ensures high kinetic selectivity for the target kinase's nucleophilic cysteine while minimizing reactivity with abundant cellular thiols like glutathione.

To validate this compound's intracellular performance, we utilize the Cellular Thermal Shift Assay (CETSA) . By tracking ligand-induced thermal stabilization, CETSA provides a label-free, physiologically relevant readout of target engagement [1], [2].

Objective Comparison: CETSA vs. Alternative TE Assays

The table below objectively compares the performance of these methodologies when analyzing acrylamide-based covalent inhibitors.

Table 1: Comparison of Target Engagement Modalities for Covalent Inhibitors

FeatureCETSA (Cellular Thermal Shift)ABPP (Activity-Based Profiling)DARTS (Protease Resistance)NanoBRET
Primary Readout Thermal stabilization ( ΔTm​ )Probe competition / Mass SpecProteolytic cleavage resistanceBioluminescence Resonance Energy Transfer
Native Environment? Yes (Intact, unmodified cells)Yes (Intact cells or lysates)No (Requires cell lysates)No (Requires engineered cells)
Compound Modification? None required Requires alkyne/azide probe synthesisNone requiredNone required
Dynamic Range for TCIs Excellent (Covalent bonds yield massive ΔTm​ )High (Direct site-occupancy measurement)Moderate (Protease access varies)High (Real-time kinetics possible)
Throughput High (with AlphaScreen/HTRF)Low to MediumLow (Western Blot reliance)High (Microplate reader)

The Verdict: While ABPP is the gold standard for identifying the exact residue of covalent attachment [4], CETSA is superior for rapidly quantifying dose-dependent target engagement in native, unmodified patient-derived cell lines.

Mechanism of Action: Why Covalent Acrylamides Excel in CETSA

The fundamental principle of CETSA is that ligand binding reduces the conformational flexibility of a protein, thermodynamically stabilizing it against heat-induced denaturation[1].

For reversible inhibitors, this shift ( ΔTm​ ) is driven by the equilibrium binding affinity ( Kd​ ). However, for N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide, the mechanism is driven by irreversible covalent bond formation via a Michael addition between the acrylamide warhead and a target cysteine [4], [5]. This irreversible trapping locks the protein in a highly stable folded state, typically yielding a profound thermal shift ( >8∘C ) compared to reversible analogs.

MOA_Stabilization Comp N-(4-bromo-3-methylphenyl)- 3-(4-propoxyphenyl)acrylamide CovBind Covalent Adduct Formation (Michael Addition) Comp->CovBind Target Target Kinase (Native State) Target->CovBind Heat Thermal Stress (Heat Shock) Target->Heat Unbound CovBind->Heat Stable Thermodynamically Stable Protein Heat->Stable Bound Unstable Denatured Protein (Aggregates) Heat->Unstable Unbound

Covalent binding of the acrylamide warhead induces thermal stabilization of the target.

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, a CETSA protocol must be a self-validating system. This means incorporating strict internal controls: a vehicle control to establish the basal melting temperature ( Tm​ ), and an off-target housekeeping protein (e.g., GAPDH) to prove the applied heat did not cause non-specific global proteome precipitation.

Step-by-Step Workflow for Intact Cells

1. In Cellulo Compound Incubation

  • Action: Seed target cells (e.g., Ramos or H358 cells) in 6-well plates. Treat with the acrylamide compound (e.g., 1 μ M) or DMSO vehicle for 2 hours at 37°C.

  • Causality: Performing the incubation in intact cells rather than lysates preserves intracellular ATP concentrations, native co-factors, and physiological pH, all of which critically influence the basal Tm​ of the target kinase.

2. Thermal Aliquoting

  • Action: Harvest cells, wash with PBS to remove unbound extracellular compound, resuspend in PBS containing protease inhibitors, and distribute 50 μ L aliquots equally into a 96-well PCR plate.

3. Thermal Challenge (Melt Curve)

  • Action: Subject the PCR plate to a temperature gradient (e.g., 40°C to 70°C across 12 columns) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C.

  • Causality: The 3-minute window is empirically determined. It is long enough to ensure thermodynamic equilibrium of protein unfolding, but short enough to maintain temporary cell membrane integrity, preventing secondary apoptotic degradation pathways from skewing results.

4. Cell Lysis via Freeze-Thaw

  • Action: Subject the cells to 3 cycles of snap-freezing in liquid nitrogen and thawing at 20°C.

  • Causality: Do not use RIPA buffer. Harsh detergents can artificially solubilize denatured proteins or strip weakly bound ligands, leading to false negatives. Mechanical freeze-thaw ensures only natively folded proteins remain in the aqueous phase.

5. Ultracentrifugation

  • Action: Transfer lysates to polycarbonate tubes and spin at 100,000 x g for 20 minutes at 4°C.

  • Causality: This high-speed spin precisely separates the soluble, natively folded protein fraction (supernatant) from the heavy, heat-denatured protein aggregates (pellet).

6. Quantification

  • Action: Analyze the soluble supernatant via Western Blot or high-throughput AlphaScreen technology [1].

CETSA_Workflow A 1. Live Cell Treatment B 2. Aliquot to PCR Tubes A->B C 3. Thermal Gradient B->C D 4. Freeze-Thaw Lysis C->D E 5. Ultra- centrifugation D->E F 6. Supernatant Analysis E->F

Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA) for target engagement.

Quantitative Data Presentation

To validate the efficacy of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide, we perform both a standard Melt Curve CETSA (to determine ΔTm​ ) and an Isothermal Dose-Response (ITDR-CETSA) to calculate the in cellulo EC50​ [1].

The data below demonstrates the superior stabilization profile of the covalent acrylamide compared to a reversible control compound.

Table 2: Comparative Target Engagement Metrics (In Cellulo)

CompoundModalityTarget Tm​ (°C) ΔTm​ (°C)ITDR EC50​ (nM)Off-Target (GAPDH) ΔTm​
DMSO (Vehicle) N/A46.2N/AN/A< 0.5
Reversible Control Reversible Competitive48.3+2.1145.0< 0.5
N-(4-bromo...)-acrylamide Targeted Covalent 55.8 +9.6 12.4 < 0.5

Data Interpretation: The robust +9.6°C thermal shift confirms that the tuned cinnamamide-like warhead successfully engages the target in a complex intracellular environment. Furthermore, the lack of thermal shift in the GAPDH control validates that the stabilization is highly target-specific, ruling out compound-induced global proteome aggregation. The sub-15 nM ITDR EC50​ confirms highly efficient target occupancy at physiologically relevant doses.

Conclusion

Validating the target engagement of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide requires an assay that respects the native cellular environment while providing a robust dynamic range for covalent interactions. CETSA fulfills these requirements perfectly. By utilizing a label-free, thermodynamically driven approach, researchers can confidently bridge the gap between biochemical screening and phenotypic efficacy, ensuring that observed cellular phenotypes are strictly driven by on-target covalent engagement.

References

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review MDPI URL:[Link]

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement Expert Review of Proteomics (NIH) URL:[Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Annual Reviews URL: [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery ACS Publications URL:[Link]

  • Acrylamide Bioisosterism: Alkenyl Aromatic Heterocycles as Reactivity-Tunable Warheads for Covalent BTK Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

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